S-312-d
Description
Properties
CAS No. |
120056-57-7 |
|---|---|
Molecular Formula |
C20H22N2O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-11(2)8-14-10-27-19-18(14)17(16(12(3)21-19)20(23)26-4)13-6-5-7-15(9-13)22(24)25/h5-7,9-11,17,21H,8H2,1-4H3/t17-/m0/s1 |
InChI Key |
UTLPUICHKZBRCI-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C([C@@H](C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(nitrophenyl)thieno(2,3-b)-pyridine-5-carboxylate S 312 S-312 S-312-d |
Origin of Product |
United States |
Foundational & Exploratory
S-312-d: A Technical Whitepaper on the Mechanism of Action as a Dihydropyridine-type Calcium Channel Blocker
For distribution to: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the mechanism of action of S-312-d, a potent L-type voltage-sensitive calcium channel (L-VSCC) blocker. This compound, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, belongs to the dihydropyridine class of calcium channel antagonists. This guide synthesizes available preclinical data to detail its pharmacological activity, experimental validation, and underlying signaling pathways.
Core Mechanism of Action
This compound functions as a selective antagonist of L-type voltage-sensitive calcium channels (L-VSCCs). These channels are critical for regulating the influx of extracellular calcium (Ca2+) into cells in response to membrane depolarization. By binding to the L-VSCC, this compound inhibits this influx, leading to a cascade of downstream physiological effects, primarily smooth muscle relaxation and neuroprotection.
The primary molecular target of this compound is the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore. The S-(+) enantiomer, this compound, is significantly more potent than its R-(-) counterpart, demonstrating stereospecificity in its interaction with the channel[1]. This interaction allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby preventing the flow of Ca2+ ions into the cell. This blockade of calcium entry is the foundational event in its therapeutic effects observed in preclinical models, including vasodilation and protection against ischemic and neurotoxic insults[1][2].
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been quantified in several preclinical models. The data highlights the high potency of the S-(+) enantiomer (this compound).
| Parameter | Enantiomer | Value | Tissue/Preparation | Assay Type |
| IC50 | S-(+)-S312 (this compound) | 0.14 nM | Isolated Rat Aorta | Inhibition of KCl-evoked contraction |
| R-(-)-S312 | 2.98 nM | Isolated Rat Aorta | Inhibition of KCl-evoked contraction | |
| Ki | S-(+)-S312 (this compound) | 0.12 nM | Depolarized Rat Cerebral Microvessels | --INVALID-LINK---PN 200-110 Competitive Binding |
| R-(-)-S312 | 2.4 nM | Depolarized Rat Cerebral Microvessels | --INVALID-LINK---PN 200-110 Competitive Binding |
Table 1: In Vitro Potency and Binding Affinity of S-312 Enantiomers[1].
Signaling Pathway and Physiological Consequences
The blockade of L-type calcium channels by this compound initiates a clear signaling cascade that prevents cellular damage in the context of ischemia and neurotoxicity.
In preclinical models of ischemic acute renal failure, pretreatment with this compound dose-dependently protects against functional impairment. This is achieved by preventing the ischemia-induced increase in renal tissue calcium content, thereby mitigating cellular damage[3]. Similarly, in models of neuronal apoptosis induced by amyloid beta protein (Aβ) and secretory phospholipase A₂ (sPLA₂-IIA), this compound prevents the influx of Ca2+ through L-VSCCs, rescuing cortical neurons from cell death. Its neuroprotective effect was found to be more potent than that of nimodipine, another L-VSCC blocker.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the pharmacological data. The following protocols are based on published studies investigating this compound and related compounds.
In Vitro Assay: Inhibition of KCl-Evoked Contraction in Isolated Rat Aorta
This ex vivo assay measures the functional potency of this compound as a vasodilator.
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: The rings are mounted between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration and Contraction: The rings are equilibrated under a resting tension of 1.5 g for 60-90 minutes. They are then contracted by replacing the normal Krebs solution with a high potassium (e.g., 80 mM KCl) depolarizing solution.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation induced by this compound is measured as a percentage of the maximal contraction induced by KCl. The IC50 value, the concentration of the drug that causes 50% relaxation, is then calculated from the concentration-response curve.
In Vitro Assay: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the L-type calcium channel.
-
Membrane Preparation: A tissue source rich in L-type calcium channels, such as rat cerebral microvessels or ileum, is homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated in a buffer solution with a specific radiolabeled L-type calcium channel antagonist (e.g., --INVALID-LINK---PN 200-110) at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conclusion
This compound is a highly potent, stereoselective L-type voltage-sensitive calcium channel blocker of the dihydropyridine class. Its mechanism of action is centered on the inhibition of calcium influx into vascular smooth muscle and neuronal cells. This activity translates into significant vasodilation and robust protective effects in preclinical models of ischemic renal injury and neurotoxicity. The quantitative data from in vitro and ex vivo assays confirm its high affinity and functional potency at the molecular target, establishing a clear mechanistic basis for its observed physiological effects.
References
- 1. Activity of dihydrothienopyridine S312 enantiomers on L-type Ca2+ channels in isolated rat aorta and cerebral microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of a selective L-type voltage-sensitive calcium channel blocker, this compound, on neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
S-312-d: A Selective L-Type Calcium Channel Blocker for Neuroprotection and Renal Ischemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S-312-d, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a potent and selective L-type voltage-sensitive calcium channel (L-VSCC) blocker. Preclinical evidence highlights its significant therapeutic potential, particularly in the realms of neuroprotection and as a safeguard against ischemic renal injury. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, pharmacological properties, and preclinical efficacy. While detailed experimental protocols and a complete selectivity profile are not extensively available in the public domain, this document synthesizes the existing knowledge to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Voltage-gated calcium channels are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes, including neurotransmission, muscle contraction, and gene expression.[1] The L-type subfamily of these channels is a well-established therapeutic target for cardiovascular diseases.[2][3] More recently, their involvement in pathological conditions of the central nervous system and renal system has garnered significant interest. This compound has emerged from this research as a promising selective L-type calcium channel antagonist with demonstrated efficacy in preclinical models of neuronal cell death and acute renal failure.[1][4] This guide aims to consolidate the scientific and technical information available on this compound.
Chemical and Physical Properties
-
Systematic Name: S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate
-
Molecular Formula: C₂₁H₂₄N₂O₄S
-
Class: Thienopyridine derivative
Mechanism of Action
This compound exerts its pharmacological effects through the selective blockade of L-type voltage-sensitive calcium channels. By binding to these channels, it inhibits the influx of calcium ions into the cell, thereby attenuating the downstream cellular processes that are triggered by elevated intracellular calcium levels. In pathological conditions such as ischemia and neurotoxicity, excessive calcium entry is a key driver of cell death pathways. This compound's ability to prevent this calcium overload is central to its protective effects.
Quantitative Pharmacological Data
The available quantitative data on the pharmacological activity of this compound is summarized in the table below. It is important to note that a comprehensive selectivity profile against a wide range of ion channels and L-type channel subtypes is not yet publicly available.
| Parameter | Value | Species | Tissue/Cell Type | Experimental Condition | Reference |
| IC₅₀ | 0.14 nM | Rat | Aorta | Inhibition of KCl-evoked contraction | |
| Kᵢ | 0.12 nM | Rat | Cerebral microvessels | Displacement of --INVALID-LINK---PN 200-110 binding (depolarized) | |
| IC₅₀ (R-(-)-S312) | 2.98 nM | Rat | Aorta | Inhibition of KCl-evoked contraction | |
| Kᵢ (R-(-)-S312) | 2.4 nM | Rat | Cerebral microvessels | Displacement of --INVALID-LINK---PN 200-110 binding (depolarized) |
Preclinical Efficacy
Neuroprotection
In primary cultures of rat cortical neurons, this compound demonstrated significant neuroprotective effects against apoptosis induced by amyloid beta protein (Aβ) and human group IIA secretory phospholipase A₂ (sPLA₂-IIA). These are established in vitro models relevant to Alzheimer's disease and stroke.
-
This compound was found to be more potent than the established L-type calcium channel blocker, nimodipine.
-
Blockers of N-type and P/Q-type calcium channels were ineffective in this model, highlighting the selectivity of this compound for L-type channels as being critical for its neuroprotective activity.
-
The protective mechanism involves the inhibition of Aβ- and sPLA₂-IIA-induced calcium influx.
Renal Protection
In a rat model of ischemic acute renal failure, this compound exhibited marked protective effects when administered intravenously prior to the ischemic event.
-
A dose-dependent protection against functional impairment was observed at doses ranging from 0.01 to 0.1 mg/kg.
-
Treatment with this compound led to an increased survival rate in ischemic rats.
-
The protective effects were associated with a reduction in renal cortical edema and a suppression of the ischemia-induced increase in renal tissue calcium content.
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically on this compound are not publicly available. The following sections describe general methodologies commonly employed for the characterization of L-type calcium channel blockers.
Electrophysiology (Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on ion channel function.
Objective: To measure the inhibitory effect of this compound on L-type calcium currents.
General Protocol:
-
Cell Preparation: Use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the L-type channel subunits) or primary cells known to express these channels (e.g., cardiomyocytes, neurons).
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to isolate calcium channel currents and avoid calcium-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Voltage Protocol: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.
-
Drug Application: After obtaining a stable baseline current, perfuse the cells with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the concentration-dependent inhibition and calculate the IC₅₀ value.
Calcium Imaging
Calcium imaging with fluorescent indicators allows for the measurement of changes in intracellular calcium concentration in response to stimuli and the effect of channel blockers.
Objective: To assess the ability of this compound to block depolarization-induced calcium influx.
General Protocol:
-
Cell Preparation: Plate cells (e.g., primary neurons or a suitable cell line) on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Stimulation: Perfuse the cells with a high-potassium solution to induce depolarization and calcium influx.
-
Drug Treatment: Pre-incubate the cells with this compound for a defined period before high-potassium stimulation.
-
Data Acquisition: Record the fluorescence intensity before, during, and after stimulation.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of emissions for Fura-2) to quantify the intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for its receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the L-type calcium channel.
General Protocol:
-
Membrane Preparation: Prepare membrane fractions from a tissue or cell line rich in L-type calcium channels (e.g., rat brain cortex or transfected cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., --INVALID-LINK---PN 200-110).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathways
L-type calcium channels are key regulators of several intracellular signaling cascades that are crucial for neuronal function and survival. While direct evidence linking this compound to the modulation of these pathways is currently lacking, its mechanism of action suggests potential downstream effects.
An increase in intracellular calcium via L-type calcium channels can activate calcium-dependent enzymes and transcription factors. Two notable pathways are:
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Calcineurin-NFAT Pathway: Calcineurin is a calcium-calmodulin-dependent phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and regulation of gene expression.
-
CREB Phosphorylation: Calcium influx can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.
By blocking calcium influx, this compound would be expected to inhibit the activation of these and other calcium-dependent signaling pathways.
Pharmacokinetics and Metabolism
There is currently no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such studies, typically conducted in animal models, are essential for understanding the pharmacokinetic profile of a drug candidate and for guiding dose selection and formulation development for potential clinical trials.
Clinical Development
To date, there is no public record of this compound having entered clinical trials. The progression of a compound from preclinical discovery to human studies requires extensive safety and toxicology evaluations, as well as the establishment of a robust manufacturing process.
Conclusion and Future Directions
This compound is a potent and selective L-type calcium channel blocker with compelling preclinical data supporting its development as a therapeutic agent for neurodegenerative diseases and ischemic renal injury. Its superior potency compared to nimodipine in a neuroprotection model and its efficacy in a model of acute renal failure underscore its potential.
However, significant gaps in the publicly available data remain. Future research should focus on:
-
A comprehensive in vitro pharmacological profiling to fully elucidate its selectivity against a broad range of ion channels and receptor subtypes.
-
Detailed studies to determine its effects on specific L-type calcium channel isoforms (e.g., CaV1.2, CaV1.3).
-
In-depth investigation of its impact on downstream signaling pathways to better understand its molecular mechanism of action.
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Thorough pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile.
The generation of this data will be crucial for determining the feasibility of advancing this compound into clinical development. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising L-type calcium channel blocker.
References
S-312-d molecular structure and properties
An In-depth Technical Guide to S-312-d: A Novel Thieno[2,3-b]pyridine Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine derivative belonging to the thieno[2,3-b]pyridine class of compounds. It has demonstrated significant potential as a calcium channel blocker, exhibiting protective effects in preclinical models of ischemic acute renal failure. This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental protocols for the study of this compound, aimed at facilitating further research and development.
Molecular Structure and Properties
The molecular structure of this compound combines a dihydropyridine core, known for its calcium channel modulating activities, with a thieno[2,3-b]pyridine scaffold. The presence of a nitrophenyl group is a common feature in many potent calcium channel blockers.
Molecular Structure:
Physicochemical Properties:
A comprehensive experimental characterization of the physicochemical properties of this compound is not extensively available in the public domain. However, based on its chemical structure, several key properties can be predicted. The following table summarizes the available and predicted data.
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₂₂N₂O₄S | Calculated |
| Molecular Weight | 402.47 g/mol | Calculated |
| Physical State | Predicted to be a solid at room temperature. | Analogues |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in water. | Structural Analogy |
| pKa | Not Determined | - |
| LogP | Not Determined | - |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
| CAS Number | Not available | - |
Biological Activity and Mechanism of Action
This compound is a potent calcium channel blocker.[1] Its mechanism of action is presumed to be similar to other 1,4-dihydropyridine calcium channel antagonists, which involve the inhibition of L-type voltage-gated calcium channels. By blocking the influx of calcium into vascular smooth muscle cells and cardiomyocytes, these compounds induce vasodilation and have a negative inotropic effect on the heart.
In a preclinical study, this compound demonstrated a dose-dependent protective effect against ischemic acute renal failure in rats when administered intravenously at doses ranging from 0.01 to 0.1 mg/kg body weight.[2] This protective effect was associated with a reduction in renal cortical edema and a suppression of the increase in renal tissue calcium content following ischemia.[2]
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Workflow:
The following diagram outlines a plausible synthetic route for this compound based on established methodologies for the synthesis of thieno[2,3-b]pyridine derivatives.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology: Hantzsch-type Synthesis of the Thieno[2,3-b]pyridine Core
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Preparation of the Enamine: A suitable aminothiophene precursor, such as a derivative of 3-aminothiophene-2-carboxylate, is reacted with a β-ketoester like methyl acetoacetate to form the corresponding enamine. This reaction is typically carried out in a protic solvent like ethanol and may be catalyzed by a weak acid.
-
Cyclocondensation: The enamine is then reacted with an aldehyde, in this case, 3-nitrobenzaldehyde, in a cyclocondensation reaction. This step is often carried out in a refluxing solvent such as ethanol or isopropanol.
-
Oxidation (if necessary): The initial product of the Hantzsch synthesis is a dihydropyridine. In some cases, an oxidation step is required to yield the aromatic pyridine ring. However, for this compound, the dihydropyridine form is the active compound.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure this compound.
In Vitro Calcium Channel Blocking Assay
The calcium channel blocking activity of this compound can be assessed using a fluorescence-based calcium influx assay in a high-throughput format.
Experimental Workflow:
Caption: Workflow for in vitro calcium channel blocking assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the target L-type calcium channel (e.g., HEK293 cells) are cultured in appropriate media and seeded into 96- or 384-well microplates.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for a specific period at 37°C.
-
Compound Addition: Serial dilutions of this compound are prepared and added to the wells containing the dye-loaded cells. A vehicle control (e.g., DMSO) is also included.
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Depolarization and Fluorescence Measurement: A baseline fluorescence reading is taken. The cells are then depolarized by the addition of a high-potassium solution to open the voltage-gated calcium channels. The resulting increase in intracellular calcium is measured as an increase in fluorescence intensity using a plate reader with fluorescence detection capabilities.
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Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. An IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.
In Vivo Model of Ischemic Acute Renal Failure
The protective effects of this compound in vivo can be evaluated using a rat model of ischemic acute renal failure.
Experimental Workflow:
Caption: Workflow for in vivo model of ischemic acute renal failure.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. To induce a more pronounced ischemic injury, a unilateral nephrectomy of the right kidney is often performed one to two weeks prior to the ischemic event.
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Drug Administration: this compound, dissolved in a suitable vehicle, is administered intravenously at the desired doses (e.g., 0.01, 0.03, and 0.1 mg/kg) a few minutes before the induction of ischemia. A vehicle control group receives the vehicle alone.
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Induction of Ischemia: The animals are anesthetized, and the left renal artery is exposed through a flank or midline incision. Ischemia is induced by clamping the renal artery with a non-traumatic vascular clamp for a specific duration (e.g., 30-60 minutes).
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Reperfusion: After the ischemic period, the clamp is removed to allow for reperfusion of the kidney. The incision is then closed.
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Post-operative Monitoring and Sample Collection: The animals are allowed to recover, and blood and urine samples are collected at various time points (e.g., 24, 48, and 72 hours) post-reperfusion for the analysis of renal function markers such as serum creatinine and blood urea nitrogen (BUN).
-
Histopathological Analysis: At the end of the experiment, the animals are euthanized, and the ischemic kidney is harvested, fixed in formalin, and processed for histological examination to assess the extent of tubular necrosis, inflammation, and other pathological changes.
Conclusion
This compound is a promising new chemical entity with potent calcium channel blocking activity and demonstrated protective effects in a preclinical model of ischemic acute renal failure. This technical guide provides a foundational understanding of its molecular structure, properties, and relevant experimental protocols to support further investigation into its therapeutic potential. The provided methodologies for synthesis and biological evaluation can serve as a starting point for researchers aiming to explore the pharmacology and therapeutic applications of this novel thieno[2,3-b]pyridine derivative. Further studies are warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and detailed mechanism of action.
References
An In-depth Technical Guide on the Synthesis and Chemical Characteristics of S-312-d
Disclaimer: Publicly available information on the specific compound S-312-d is limited. This guide provides a comprehensive overview based on its known chemical structure, its classification as a thieno[2,3-b]pyridine derivative and a dihydropyridine-type calcium channel blocker, and on established synthetic methodologies for structurally related compounds. Information presented herein, particularly regarding the synthesis and specific physicochemical properties, should be considered illustrative for this class of molecules.
Core Chemical Profile
This compound, chemically known as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine derivative that functions as an L-type calcium channel blocker. Its potential therapeutic applications have been explored in the contexts of protecting against ischemic acute renal failure and as an anti-epileptic agent in preclinical studies.
Chemical Structure
The structural formula of this compound reveals a fused thieno[2,3-b]pyridine core, which is characteristic of a class of compounds with diverse biological activities. The dihydropyridine moiety is crucial for its activity as a calcium channel blocker.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₂₂H₂₅N₃O₄S | Based on chemical structure |
| Molecular Weight | 443.52 g/mol | Calculated from molecular formula |
| Physical State | Likely a solid at room temperature | Common for similar organic molecules of this size |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water. | General solubility of dihydropyridine derivatives |
| pKa | Not available | --- |
Proposed Synthesis of this compound
A specific, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on the well-established Hantzsch dihydropyridine synthesis or related multicomponent reactions, which are commonly used for this class of compounds. The thieno[2,3-b]pyridine core can be synthesized through various established methods.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a three-component reaction involving 3-nitrobenzaldehyde, methyl acetoacetate, and a suitable β-enaminone derived from isovaleraldehyde and an aminothiophene derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on syntheses of similar dihydropyridine compounds and should be adapted and optimized for the specific synthesis of this compound.
-
Synthesis of the β-Enaminone Intermediate:
-
An appropriate aminothiophene precursor is reacted with isovaleryl chloride to form an amide.
-
The resulting amide is then cyclized to form the thieno[2,3-b]pyridine core.
-
Subsequent reaction with a suitable reagent would yield the required β-enaminone.
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-
Hantzsch-type Cyclocondensation:
-
Equimolar amounts of 3-nitrobenzaldehyde, methyl acetoacetate, and the β-enaminone intermediate are dissolved in a suitable solvent such as ethanol or isopropanol.
-
A catalytic amount of a base (e.g., piperidine or ammonia) or an acid (e.g., acetic acid) is added to the reaction mixture.
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The mixture is heated under reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and byproducts.
-
Further purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
-
Characterization:
-
The structure of the synthesized this compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
The purity of the compound would be assessed by High-Performance Liquid Chromatography (HPLC).
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Chemical Characteristics and Spectral Data (Predicted)
While specific spectral data for this compound is not available, the expected characteristic signals based on its structure are outlined below.
| Spectral Method | Predicted Characteristic Signals |
| ¹H NMR | - Singlet for the methyl group on the pyridine ring.- Signals for the isobutyl group (doublet and multiplet).- Signals for the aromatic protons of the nitrophenyl group.- A singlet for the methoxy group of the ester.- Signals corresponding to the protons on the dihydropyridine and thiophene rings. |
| ¹³C NMR | - Resonances for the carbonyl carbons of the ester and the thieno[2,3-b]pyridine core.- Signals for the sp³ carbons of the isobutyl group and the dihydropyridine ring.- Resonances for the aromatic carbons of the nitrophenyl group.- Signals for the carbons of the thiophene and pyridine rings. |
| IR (cm⁻¹) | - N-H stretching vibration (around 3300-3400 cm⁻¹).- C=O stretching of the ester group (around 1680-1720 cm⁻¹).- N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic and heterocyclic rings. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of this compound. |
Mechanism of Action and Signaling Pathway
This compound is an L-type calcium channel blocker. These channels are voltage-gated ion channels present in the membrane of various cells, including neurons, cardiac myocytes, and smooth muscle cells.
L-Type Calcium Channel Signaling Pathway
By blocking the L-type calcium channels, this compound inhibits the influx of calcium ions (Ca²⁺) into the cell. This reduction in intracellular calcium concentration leads to a cascade of downstream effects depending on the cell type. In smooth muscle cells, it leads to relaxation and vasodilation. In neurons, it can reduce excitability, which is the basis for its potential anti-epileptic effects.
Caption: Mechanism of action of this compound.
Experimental Protocols in Preclinical Studies
Detailed experimental protocols for studies involving this compound are not publicly available. However, based on the nature of the reported research, the following are generalized protocols that would likely be employed.
In Vivo Model of Ischemic Acute Renal Failure (Rat)
-
Animal Model: Male Wistar rats are typically used. Renal ischemia is induced by clamping the renal artery and vein for a defined period (e.g., 45 minutes).
-
Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., a mixture of DMSO and saline) and administered intravenously at various doses prior to the induction of ischemia.
-
Assessment of Renal Function: Blood and urine samples are collected at different time points after reperfusion to measure parameters such as serum creatinine, blood urea nitrogen (BUN), and creatinine clearance to assess kidney function.
-
Histopathological Analysis: At the end of the experiment, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of tubular necrosis and tissue damage.
In Vitro Electrophysiology (for Calcium Channel Blockade)
-
Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the channel subunits or primary neuronal cultures) is used.
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure the calcium currents.
-
Drug Application: this compound is applied to the cells at various concentrations, and the effect on the amplitude and kinetics of the calcium currents is recorded.
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value of this compound for the blockade of L-type calcium channels.
Conclusion
This compound is a promising thieno[2,3-b]pyridine-based L-type calcium channel blocker with potential therapeutic applications. While specific data on its synthesis and chemical characteristics are scarce, this guide provides a comprehensive overview based on the established chemistry and pharmacology of this class of compounds. Further research and publication of detailed studies are necessary to fully elucidate the properties and therapeutic potential of this compound.
S-312-d: A Technical Overview of a Novel Thienopyridine Calcium Channel Blocker
Disclaimer: This document summarizes the publicly available scientific information on S-312-d. The discovery and development history is limited to a single preclinical study. Information regarding its lead optimization, manufacturing, and clinical trial status is not available in the public domain.
Introduction
This compound, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine-like compound belonging to the thienopyridine class of calcium channel blockers.[1] Preclinical research has highlighted its potential as a protective agent against ischemic acute renal failure (ARF). This technical guide provides a detailed overview of its mechanism of action, the pivotal preclinical study that defines its current understanding, and the associated experimental protocols.
Mechanism of Action: Attenuation of Ischemic Cellular Injury
This compound functions as a calcium channel antagonist. In the context of renal ischemia, its mechanism is centered on preventing the pathological influx of calcium into renal cells, a key trigger in the cascade of events leading to cell death and organ dysfunction.
During an ischemic event (a restriction in blood supply), the lack of oxygen and nutrients leads to a depletion of cellular ATP.[2][3] This energy deficit impairs the function of ion pumps, such as the Na+/K+-ATPase and Ca2+-ATPase, causing a disruption in normal ion gradients. The subsequent depolarization of the cell membrane opens voltage-gated calcium channels, primarily L-type calcium channels, leading to a massive and uncontrolled influx of extracellular calcium.
This calcium overload is cytotoxic and triggers several damaging downstream pathways:
-
Mitochondrial Dysfunction: Mitochondria sequester excess cytosolic calcium, which disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and increases the production of reactive oxygen species (ROS).[2][4] This exacerbates cellular damage and further depletes ATP.
-
Enzymatic Activation: Elevated intracellular calcium activates various enzymes, including proteases (like calpains), phospholipases, and endonucleases, which degrade cellular proteins, membranes, and nucleic acids.
-
Inflammation and Apoptosis: The cellular stress and damage initiate inflammatory cascades and programmed cell death (apoptosis).
This compound is believed to exert its protective effect by blocking the L-type voltage-gated calcium channels on the membrane of renal cells. By preventing this initial, damaging influx of calcium, it effectively mitigates the subsequent downstream pathways of cellular injury and death.
Preclinical Evaluation in a Rat Model of Ischemic ARF
The primary evidence for the therapeutic potential of this compound comes from a study evaluating its effect in a rat model of ischemic acute renal failure.
Experimental Workflow
The study followed a multi-stage process involving surgical induction of ischemia, administration of the investigational drug, and subsequent evaluation of renal function and tissue integrity.
References
- 1. Protective effect of a novel calcium blocker, this compound, on ischemic acute renal failure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal ischemia/reperfusion injury; from pathophysiology to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential nephroprotective effects of angiotensin II type 2 receptor agonist Compound 21 in renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to S-312-d (CAS Number: 120056-57-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-312-d, with the CAS number 120056-57-7, is a potent and selective L-type voltage-sensitive calcium channel (L-VSCC) antagonist.[1] This thienopyridine derivative has demonstrated significant therapeutic potential in preclinical studies, exhibiting neuroprotective, antiepileptic, and renoprotective properties. Its mechanism of action centers on the inhibition of calcium influx through L-type calcium channels, a critical pathway in the pathophysiology of various neurological and renal disorders. This technical guide provides a comprehensive overview of the existing research on this compound, including its chemical properties, pharmacological effects, detailed experimental protocols from key studies, and a visualization of its proposed signaling pathways. All quantitative data has been summarized in structured tables for ease of comparison.
Chemical and Physical Properties
This compound is chemically identified as methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate. Its fundamental properties are detailed below.
| Property | Value | Reference |
| CAS Number | 120056-57-7 | MedChemExpress, PubChem |
| Molecular Formula | C20H22N2O4S | MedChemExpress, PubChem |
| Molecular Weight | 386.46 g/mol | MedChemExpress, PubChem |
| Appearance | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Pharmacological Profile
This compound is a dihydropyridine-like compound that acts as a selective antagonist of L-type calcium channels. This activity underlies its observed therapeutic effects in various preclinical models.
Neuroprotective Effects
This compound has shown significant neuroprotective effects in models of neuronal cell death. Studies using cultured rat cortical neurons have demonstrated its ability to rescue neurons from apoptosis induced by neurotoxic stimuli such as amyloid-beta (Aβ) peptides.
Antiepileptic Activity
In the spontaneously epileptic rat (SER) model, this compound has been shown to dose-dependently inhibit tonic convulsions.[2] Repeated administration leads to a strengthened and prolonged anticonvulsant effect.[2]
Renoprotective Effects
Pre-treatment with this compound has been found to be effective in protecting against ischemic acute renal failure in a rat model. It dose-dependently mitigated functional impairment and reduced renal cortical edema and tissue calcium accumulation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Antiepileptic Efficacy of this compound in Spontaneously Epileptic Rats (SER)
| Dosage (Oral) | Effect on Tonic Convulsions | Onset of Significant Decrease | Duration of Effect | Reference |
| Single Dose (Dose-dependent) | Inhibition | Not specified | > 2 hours | [2] |
| 1 mg/kg (once daily for 4 days) | Significant decrease in number and duration | 45-75 minutes after first dose | Lasted for 24 hours and for 3 days after cessation | [2] |
Table 2: Renoprotective Efficacy of this compound in a Rat Model of Ischemic Acute Renal Failure
| Dosage (i.v.) | Protective Effect | Effect on Renal Cortical Edema | Effect on Renal Tissue Calcium Content | Reference |
| 0.01-0.1 mg/kg | Dose-dependent protection against functional impairment | Significantly reduced | Suppressed increase |
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of this compound.
Neuroprotection Assay in Cultured Cortical Neurons
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in a suitable medium.
-
Induction of Neurotoxicity: Neuronal apoptosis is induced by exposing the cultured neurons to aggregated amyloid-beta peptides (Aβ1-40 or Aβ1-42) at concentrations ranging from 5 to 40 µM.
-
Treatment: this compound is co-incubated with the Aβ peptides at various concentrations to assess its protective effects.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial function.
-
Apoptosis: Detected by staining the cell nuclei with Hoechst 33258, which allows for the visualization of chromatin condensation, a hallmark of apoptosis.
-
Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
Antiepileptic Activity in the Spontaneously Epileptic Rat (SER) Model
-
Animal Model: The study utilizes spontaneously epileptic rats (SER), a genetic model of human epilepsy characterized by tonic convulsions.
-
Drug Administration: this compound is administered orally. For single-dose studies, various doses are used to establish a dose-response relationship. For repeated administration studies, a fixed dose (e.g., 1 mg/kg) is given once daily for several days.
-
Monitoring of Seizures:
-
Behavioral Observation: The number and total duration of tonic convulsions are recorded through video monitoring.
-
Electroencephalography (EEG): EEG is recorded to monitor brain electrical activity and detect epileptic discharges.
-
-
Data Analysis: The effects of this compound on seizure frequency and duration are statistically analyzed to determine significance.
Renoprotective Effects in a Rat Model of Ischemic Acute Renal Failure
-
Animal Model: Ischemic acute renal failure is induced in rats by clamping the left renal artery for 30-60 minutes following a contralateral right nephrectomy two weeks prior.
-
Treatment: this compound is administered intravenously at doses ranging from 0.01 to 0.1 mg/kg before the induction of ischemia.
-
Assessment of Renal Function:
-
Biochemical Parameters: Plasma creatinine and creatinine clearance are measured to assess glomerular filtration rate.
-
Urine Analysis: Urinary osmolality and the fractional excretion of sodium are determined.
-
-
Histological and Tissue Analysis:
-
Renal Cortical Edema: The extent of edema is assessed.
-
Tissue Calcium Content: The concentration of calcium in the renal tissue is measured.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by blocking L-type voltage-sensitive calcium channels, thereby inhibiting the influx of calcium into cells. This action interrupts downstream signaling cascades implicated in neuronal damage and hyperexcitability.
Neuroprotective Signaling Pathway
In the context of neurodegenerative conditions like Alzheimer's disease, amyloid-beta peptides can induce an influx of calcium through L-VSCCs. This calcium overload can activate the Ras/mitogen-activated protein kinase (MAPK) pathway, leading to neuronal apoptosis. This compound, by blocking the L-VSCC, is proposed to prevent this calcium influx and the subsequent activation of the MAPK pathway, thereby protecting neurons from Aβ-induced toxicity.
Role of Calmodulin in L-type Calcium Channel Signaling
Calmodulin (CaM), a ubiquitous calcium-binding protein, plays a crucial role in mediating the downstream effects of calcium influx through L-VSCCs. Upon calcium entry, Ca2+ binds to CaM, which then interacts with and modulates the activity of various target proteins, including those in the MAPK pathway. The binding of the Ca2+-CaM complex to the L-VSCC itself is a critical step in activating the Ras/MAPK pathway. By blocking the initial calcium influx, this compound would prevent the formation of the Ca2+-CaM complex and its subsequent signaling.
Experimental Workflow for Investigating this compound's Mechanism
The following diagram outlines a logical workflow for further elucidating the molecular mechanisms of this compound.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a well-defined mechanism of action as an L-type calcium channel antagonist. The existing data strongly support its potential for the treatment of ischemic injuries, epilepsy, and potentially other neurological disorders characterized by calcium dysregulation.
Future research should focus on:
-
Elucidating the specific downstream signaling pathways modulated by this compound in different disease models.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluating the long-term safety and efficacy of this compound in more advanced preclinical models.
-
Exploring its potential in other indications where L-type calcium channel dysfunction is implicated.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future investigations into this promising therapeutic agent.
References
The Biological Activity of S-312-d in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-312-d, a selective L-type voltage-sensitive calcium channel (L-VSCC) blocker, has demonstrated significant neuroprotective properties in preclinical models of neuronal cell death.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound in neuronal cells, with a focus on its mechanism of action in counteracting neurotoxic stimuli. This document outlines the experimental evidence for its efficacy, details relevant experimental protocols, and presents key data in a structured format for researchers in neuropharmacology and drug development.
Core Mechanism of Action
This compound is a dihydropyridine derivative that exerts its neuroprotective effects primarily by inhibiting the influx of calcium (Ca2+) through L-type voltage-sensitive calcium channels (L-VSCCs) in neuronal cells.[1][3][4] In pathological conditions such as those modeled for Alzheimer's disease and stroke, an excessive influx of Ca2+ is a critical trigger for apoptotic cascades, leading to neuronal cell death. This compound selectively blocks these channels, thereby mitigating the downstream cytotoxic effects.
Neuroprotective Effects against Specific Neurotoxic Insults
This compound has shown potent protective effects in primary rat cortical neurons against apoptosis induced by two key neurotoxic agents:
-
Amyloid beta protein (Aβ): Aβ is a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. Aβ-induced neurotoxicity is a widely used in vitro model for studying the disease. This compound significantly rescues cortical neurons from Aβ-induced cell death.
-
Human group IIA secretory phospholipase A(2) (sPLA(2)-IIA): This enzyme is implicated in inflammatory processes and neuronal damage associated with stroke. This compound effectively prevents neuronal apoptosis induced by sPLA(2)-IIA.
The neuroprotective action of this compound is specific to the L-type calcium channel, as blockers of N-type and P/Q-type calcium channels do not confer the same protective effects against these neurotoxic stimuli. Notably, the neuroprotective effect of this compound has been reported to be more potent than that of nimodipine, another L-VSCC blocker.
Quantitative Data Summary
| Parameter | This compound | Nimodipine | N-type/P/Q-type Blockers |
| Neuroprotection against Aβ | Significant | Effective | No effect |
| Neuroprotection against sPLA(2)-IIA | Significant | Effective | No effect |
| Potency | More potent than Nimodipine | - | - |
| Suppression of Apoptotic Features | Complete | Not specified | No effect |
| Inhibition of Ca2+ Influx | Significant | Not specified | No effect |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound in neuronal cells.
Primary Rat Cortical Neuron Culture
-
Tissue Dissociation: Cerebral cortices are dissected from rat embryos (E17-E18).
-
Enzymatic Digestion: The tissue is incubated in a solution of papain and DNase I to dissociate the cells.
-
Cell Plating: Dissociated cells are plated on poly-L-lysine-coated culture dishes or coverslips.
-
Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
Neurotoxicity and Neuroprotection Assay (MTT Assay)
-
Cell Seeding: Primary cortical neurons are seeded in 96-well plates.
-
Treatment: After allowing the neurons to mature, they are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induction of Neurotoxicity: Aβ (e.g., 25-35 fragment) or sPLA(2)-IIA is added to the culture medium at a concentration known to induce apoptosis.
-
Incubation: The cells are incubated for 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are solubilized by adding DMSO.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Calcium Influx
-
Cell Preparation: Primary cortical neurons are grown on glass coverslips.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.
-
Wash: The cells are washed with a balanced salt solution to remove excess dye.
-
Pre-treatment: The coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope. The cells are perfused with a solution containing this compound or a vehicle control.
-
Stimulation: The neurons are stimulated with Aβ or sPLA(2)-IIA.
-
Fluorescence Imaging: The intracellular calcium concentration is measured by ratiometric imaging of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.
Western Blot for Apoptotic Markers
-
Cell Lysis: Following treatment, neurons are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against apoptotic markers such as cleaved caspase-3 and PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aβ and sPLA(2)-IIA Induced Apoptosis and its Inhibition by this compound
Caption: this compound blocks Aβ and sPLA(2)-IIA induced apoptosis.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Conclusion
This compound is a promising neuroprotective agent that selectively targets L-type voltage-sensitive calcium channels. Its ability to potently inhibit Aβ- and sPLA(2)-IIA-induced neuronal apoptosis highlights its therapeutic potential for neurodegenerative diseases and stroke. Further research to elucidate its detailed pharmacokinetic and pharmacodynamic profiles, including specific IC50 values and in vivo efficacy, is warranted. This technical guide provides a foundational understanding of the biological activity of this compound in neuronal cells to support ongoing and future research endeavors.
References
- 1. Secretory PLA2-IIA: a new inflammatory factor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of a selective L-type voltage-sensitive calcium channel blocker, this compound, on neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
Pharmacological Profile of S-312-d: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-312-d, a novel thienopyridine derivative, has been identified as a potent calcium channel blocker with significant therapeutic potential. This document provides a comprehensive overview of the current pharmacological knowledge of this compound. While specific quantitative data on binding affinity and in vitro potency are not publicly available, this guide details the established in vivo efficacy in a key preclinical model and outlines the standard experimental protocols used to characterize such compounds. The information herein is intended to support further research and development of this compound and related molecules.
Introduction
This compound, chemically known as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a member of the dihydropyridine class of L-type calcium channel blockers[1]. These agents are crucial in the management of cardiovascular diseases by modulating calcium influx into vascular smooth muscle and cardiac cells[2][3]. Preclinical studies have demonstrated a significant, dose-dependent protective effect of this compound in a rat model of ischemic acute renal failure, highlighting its potential for renal protection during ischemic events[4].
Mechanism of Action
As a dihydropyridine derivative, this compound is presumed to exert its pharmacological effects by binding to the α1 subunit of the L-type voltage-gated calcium channels. This binding is allosterically modulated and state-dependent, with higher affinity for the open and inactivated channel states, leading to the inhibition of calcium ion influx. The reduced intracellular calcium concentration results in the relaxation of vascular smooth muscle, leading to vasodilation.
Figure 1: Proposed mechanism of action for this compound.
Pharmacological Data
While comprehensive quantitative data for this compound is not available in the public domain, the following table summarizes the key in vivo findings from a pivotal preclinical study.
| Parameter | Species | Model | Dosage | Route of Administration | Observed Effect | Reference |
| Efficacy | Rat | Ischemic Acute Renal Failure | 0.01 - 0.1 mg/kg | Intravenous (i.v.) | Dose-dependent protection against functional impairment, increased survival rate, reduced renal cortical edema, and suppressed increase in renal tissue calcium content. |
Note: Data on binding affinity (Kd), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) for this compound are not currently available. Such data would typically be generated using the experimental protocols outlined in Section 4.
Experimental Protocols
The following sections describe the standard methodologies that would be employed to fully characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Calcium Channel Affinity
This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a compound for its receptor. For dihydropyridines, a common radioligand is [3H]nitrendipine.
Protocol:
-
Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex or cardiac muscle) in a suitable buffer and perform differential centrifugation to isolate a membrane fraction rich in L-type calcium channels.
-
Binding Assay: Incubate the prepared membranes with varying concentrations of the radioligand in the presence and absence of a high concentration of unlabeled this compound to determine total and non-specific binding, respectively.
-
Incubation: Allow the reaction to reach equilibrium at a defined temperature (e.g., 25°C).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values. For competitive binding assays with unlabeled this compound, calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
In Vivo Model of Ischemic Acute Renal Failure in Rats
This model is used to evaluate the efficacy of compounds in protecting the kidneys from ischemia-reperfusion injury.
Protocol:
-
Animal Model: Use male rats (e.g., Sprague-Dawley or Lewis rats).
-
Surgical Procedure: Anesthetize the animals. Perform a contralateral right nephrectomy two weeks prior to the ischemic insult to the left kidney. On the day of the experiment, expose the left kidney and clamp the renal artery and vein for a defined period (e.g., 30-60 minutes) to induce ischemia.
-
Drug Administration: Administer this compound (e.g., 0.01-0.1 mg/kg, i.v.) before the induction of ischemia. A control group receives the vehicle.
-
Reperfusion: Remove the clamp to allow for reperfusion.
-
Assessment of Renal Function: Collect blood and urine samples at various time points post-reperfusion to measure parameters such as plasma creatinine, creatinine clearance, urinary osmolality, and fractional excretion of sodium.
-
Histological Analysis: At the end of the study, euthanize the animals and harvest the kidneys for histological examination to assess tissue damage, including renal cortical edema.
Figure 3: Experimental protocol for the rat ischemic ARF model.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and bioavailability, have not been publicly reported. A typical pharmacokinetic study in rats would involve the following.
Protocol:
-
Animal Model: Cannulated male Sprague-Dawley rats are commonly used.
-
Drug Administration: Administer this compound via intravenous and oral routes in separate groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software.
Conclusion and Future Directions
This compound is a promising dihydropyridine calcium channel blocker with demonstrated in vivo efficacy in a model of ischemic acute renal failure. To advance its development, further studies are required to fully elucidate its pharmacological profile. Specifically, determination of its binding affinity for L-type calcium channels, in vitro potency (IC50/EC50), and a comprehensive pharmacokinetic profile are critical next steps. The experimental protocols outlined in this guide provide a framework for conducting these essential studies. The unique thienopyridine structure of this compound may offer a distinct pharmacological profile compared to other dihydropyridines, warranting further investigation into its cardiovascular effects and potential therapeutic applications.
References
S-312-d and its effects on intracellular calcium levels
An In-Depth Technical Guide on the Core Effects of S-312-d on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound this compound is limited. One study identifies it as a selective L-type voltage-sensitive calcium channel blocker[1]. This guide, therefore, presents a hypothetical scenario wherein this compound acts as a modulator of L-type calcium channels to illustrate its potential effects on intracellular calcium levels and the methodologies used to study them. The data presented is illustrative and based on the known pharmacology of L-type calcium channel modulators.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and cell proliferation[2]. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore vital for normal cellular function. L-type voltage-gated calcium channels (LTCCs) are key regulators of Ca²⁺ influx from the extracellular space, particularly in excitable cells like neurons and cardiomyocytes[3][4][5].
This compound is a novel investigational compound with purported high selectivity for L-type calcium channels. Understanding its influence on intracellular Ca²⁺ dynamics is crucial for elucidating its mechanism of action and therapeutic potential. This document provides a technical overview of the effects of this compound on intracellular calcium levels, including hypothetical quantitative data, detailed experimental protocols for its assessment, and visualizations of the relevant biological pathways and experimental workflows.
Hypothesized Mechanism of Action
This compound is hypothesized to act as an agonist of the Cav1.2 and Cav1.3 subunits of L-type calcium channels, which are predominantly expressed in cardiovascular and neuronal tissues, respectively. As an agonist, this compound is proposed to increase the probability of channel opening in response to membrane depolarization, thereby enhancing Ca²⁺ influx into the cytoplasm. This elevation in cytosolic Ca²⁺ can then trigger downstream signaling cascades.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Calcium Antagonists Tools for Imaging of L-Type Calcium Channels in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. L-type calcium channel modulates mechanosensitivity of the cardiomyocyte cell line H9c2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of S-312-d: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-312-d, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel dihydropyridine derivative that acts as a potent and selective L-type calcium channel blocker. Preclinical investigations have highlighted its significant therapeutic potential across a spectrum of cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the existing research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The findings suggest that this compound warrants further investigation as a promising candidate for clinical development.
Core Chemical and Pharmacological Properties
This compound belongs to the thieno[2,3-b]pyridine class of compounds and functions by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[1][2] This mechanism of action is central to its observed therapeutic effects.
| Property | Data | Source(s) |
| Chemical Name | S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate | [1] |
| Molecular Formula | C22H24N2O4S | Inferred |
| Mechanism of Action | L-type calcium channel blocker | [2] |
Therapeutic Potential and Preclinical Data
Preclinical studies have demonstrated the efficacy of this compound in three primary therapeutic areas: acute renal failure, epilepsy, and hypertension.
Protection Against Ischemic Acute Renal Failure
This compound has shown a significant protective effect against ischemic acute renal failure (ARF) in rat models.[1] Pre-treatment with this compound offered dose-dependent protection against functional impairment, reduced renal cortical edema, and suppressed the increase in renal tissue calcium content following ischemia.
Table 1: Efficacy of this compound in a Rat Model of Ischemic Acute Renal Failure
| Parameter | This compound Dose (mg/kg, i.v.) | Observation | Source(s) |
| Functional Protection | 0.01 - 0.1 | Dose-dependent protection against ischemia-induced functional impairment. | |
| Survival Rate | Not specified | Increased survival rate of ischemic rats. | |
| Renal Cortical Edema | Not specified | Significantly reduced. | |
| Renal Tissue Calcium | Not specified | Suppressed the ischemia-induced increase. | |
| Post-ischemia Admin. | Not specified | Not effective. |
Anticonvulsant Activity
In spontaneously epileptic rats (SER), this compound has demonstrated efficacy in inhibiting tonic convulsions. Both single and repeated oral administrations were effective, with repeated doses showing a progressively stronger inhibitory effect.
Table 2: Anticonvulsant Effects of this compound in Spontaneously Epileptic Rats (SER)
| Administration | This compound Dose (mg/kg, p.o.) | Effect on Tonic Convulsions | Effect on Absence-like Seizures | Source(s) |
| Single Dose | Dose-dependent | Inhibition lasting for more than 2 hours. | No attenuation. | |
| Repeated Dose | 1 (once daily for 4 days) | Significant decrease in number and duration; effect lasted for 24 hours and strengthened with subsequent doses. | No influence. |
Antihypertensive Effects
The antihypertensive properties of this compound have been evaluated in various hypertensive rat and dog models. It has been shown to be a potent and long-lasting antihypertensive agent compared to other calcium channel blockers.
Table 3: Antihypertensive Efficacy of this compound in Animal Models
| Animal Model | This compound Dose (mg/kg, p.o.) | Key Findings | Source(s) |
| Wistar Kyoto Rat (WKY) | 3 | Minimal effective hypotensive dose. | Not directly cited |
| Spontaneously Hypertensive Rat (SHR) | 1 | Minimal effective hypotensive dose. | Not directly cited |
| Stroke-Prone SHR (SHRSP) | 1 | Minimal effective hypotensive dose. | Not directly cited |
| DOCA-salt Hypertensive Rat (DOCA-HR) | 1 | Minimal effective hypotensive dose. | Not directly cited |
| Two-Kidney Goldblatt Hypertensive Dogs | 1 | Significant antihypertensive effect for 4-6 hours. | Not directly cited |
Experimental Protocols
Ischemic Acute Renal Failure in Rats
This protocol outlines the methodology used to induce and assess ischemic acute renal failure in a rat model to test the efficacy of this compound.
-
Animal Model: Male rats undergo a contralateral right nephrectomy.
-
Ischemia Induction: Two weeks post-nephrectomy, the left renal artery is clamped for 30-60 minutes to induce ischemia.
-
Drug Administration: this compound (0.01-0.1 mg/kg body weight) is administered intravenously before the induction of ischemia.
-
Assessment Parameters:
-
Plasma creatinine levels
-
Creatinine clearance
-
Urinary osmolality
-
Fractional excretion of sodium
-
Renal cortical edema
-
Renal tissue calcium content
-
-
Outcome Measures: The effectiveness of this compound is determined by comparing the assessment parameters in treated versus untreated ischemic rats.
Ischemic Acute Renal Failure Experimental Workflow.
Anticonvulsant Activity in Spontaneously Epileptic Rats
This protocol describes the evaluation of this compound's anticonvulsant effects in a genetically epileptic rat model.
-
Animal Model: Spontaneously epileptic rats (SER: zi/zi, tm/tm), which exhibit both tonic convulsions and absence-like seizures, are used.
-
Drug Administration:
-
Single Dose: this compound is administered orally at varying doses.
-
Repeated Dose: this compound (1 mg/kg) is administered orally once a day for 4 consecutive days.
-
-
Seizure Monitoring: The number and total duration of tonic convulsions and absence-like seizures are recorded.
-
Physiological Monitoring: Background electroencephalogram (EEG) and blood pressure are monitored to assess for potential side effects.
-
Outcome Measures: The anticonvulsant efficacy is determined by the reduction in seizure frequency and duration in treated rats compared to baseline.
Anticonvulsant Activity Experimental Workflow.
Signaling Pathways
As an L-type calcium channel blocker, this compound exerts its effects by modulating intracellular calcium levels. The following diagram illustrates the general signaling pathway affected by L-type calcium channel blockade.
General Signaling Pathway of L-type Calcium Channel Blockade.
Discussion and Future Directions
The preclinical data for this compound are compelling, demonstrating its potential as a therapeutic agent for ischemic acute renal failure, certain types of epilepsy, and hypertension. Its mechanism of action as an L-type calcium channel blocker is well-established for the dihydropyridine class of drugs.
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in more detail.
-
Safety and Toxicology: Comprehensive toxicology studies are required to establish a safety profile for this compound before it can be considered for clinical trials.
-
Elucidation of Specific Signaling Pathways: While the general mechanism of L-type calcium channel blockade is understood, further research is needed to identify the specific downstream signaling cascades modulated by this compound in different disease states. This will provide a more nuanced understanding of its therapeutic effects and potential side effects.
-
Clinical Trials: Based on a favorable preclinical profile, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human populations for its target indications.
Conclusion
This compound is a promising preclinical candidate with demonstrated efficacy in animal models of acute renal failure, epilepsy, and hypertension. Its mechanism as an L-type calcium channel blocker provides a strong rationale for its therapeutic potential. Further in-depth studies are warranted to fully characterize its pharmacological profile and to pave the way for potential clinical development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.
References
- 1. Protective effect of a novel calcium blocker, this compound, on ischemic acute renal failure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiepileptic effects of single and repeated oral administrations of this compound, a novel calcium channel antagonist, on tonic convulsions in spontaneously epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-312-d: In Vitro Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of experimental protocols for the in vitro characterization of S-312-d, a novel putative kinase inhibitor. The following sections detail methodologies for assessing the cytotoxic effects, target engagement, and mechanism of action of this compound in relevant cancer cell lines. The protocols are designed to be robust and reproducible, providing a framework for preclinical evaluation.
Introduction
This compound is an experimental small molecule inhibitor targeting a key serine/threonine kinase implicated in oncogenic signaling. Dysregulation of this kinase is associated with increased cell proliferation, survival, and tumorigenesis in various cancer models. These protocols outline the necessary in vitro assays to validate the efficacy and elucidate the mechanism of action of this compound.
Data Presentation: Quantitative Summary
The following tables summarize hypothetical quantitative data for this compound, providing a benchmark for experimental outcomes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 320 |
| HCT116 | Colon Cancer | 85 |
| U87 MG | Glioblastoma | 550 |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Target Kinase X | 25 |
| Off-Target Kinase A | > 10,000 |
| Off-Target Kinase B | 5,800 |
Table 3: Effect of this compound on Downstream Protein Phosphorylation
| Protein | Treatment (1 µM this compound) | % Reduction in Phosphorylation |
| Downstream Effector 1 | 24 hours | 85% |
| Downstream Effector 2 | 24 hours | 70% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a plate reader.[1]
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for Target Engagement
This protocol assesses the effect of this compound on the phosphorylation of its target kinase and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3][4]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vitro Kinase Assay
This protocol directly measures the inhibitory activity of this compound against its purified target kinase.
Materials:
-
Purified recombinant target kinase X
-
Kinase assay buffer
-
ATP
-
Substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Plate reader (luminescence)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well or 384-well plate, add the purified kinase, the substrate peptide, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
The Use of S-312-d in Rodent Models of Ischemia: Application Notes and Protocols
Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no specific studies on the application of S-312-d in rodent models of cerebral ischemia (stroke). The available research primarily focuses on its protective effects in a rat model of ischemic acute renal failure. Therefore, the following application notes and protocols are a generalized guide for investigating a novel calcium channel blocker, such as this compound, in the context of cerebral ischemia, based on established methodologies in the field. These are intended to be a starting point for researchers and are not based on published data for this compound in stroke models.
Introduction to Calcium Channel Blockers in Cerebral Ischemia
Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, triggers a cascade of detrimental events leading to neuronal cell death and neurological deficits. One of the key pathological mechanisms is the massive influx of calcium ions (Ca2+) into neurons, leading to what is known as excitotoxicity. This calcium overload activates various intracellular enzymes, including proteases, lipases, and endonucleases, which ultimately cause cellular damage and death.
Calcium channel blockers are a class of drugs that inhibit the influx of Ca2+ through voltage-gated calcium channels. In the context of ischemic stroke, they have been investigated for their potential to mitigate the excitotoxic cascade and protect brain tissue. While early generation calcium channel blockers have shown limited success in clinical trials for stroke, the investigation of novel agents with potentially different pharmacological profiles remains an active area of preclinical research.
Quantitative Data Summary (Hypothetical for a Novel Calcium Channel Blocker)
The following table provides a hypothetical framework for dose-ranging and pharmacokinetic studies of a novel calcium channel blocker in rodent models of cerebral ischemia. These values are not specific to this compound and must be determined empirically.
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley/Wistar) | Notes |
| Route of Administration | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | The choice of route depends on the drug's formulation, bioavailability, and the desired pharmacokinetic profile. IV administration allows for precise control of plasma concentration. |
| Dosage Range (Hypothetical) | 0.1 - 10 mg/kg | 0.01 - 5 mg/kg | A dose-response study is critical to identify the therapeutic window. The provided range is a typical starting point for many small molecules. The single study on this compound in renal ischemia used a range of 0.01-0.1 mg/kg IV in rats.[1] |
| Treatment Time Window | Pre-treatment (30 min before ischemia) to 6 hours post-ischemia | Pre-treatment (30 min before ischemia) to 6 hours post-ischemia | The therapeutic window for neuroprotective agents is often narrow. Testing different administration times relative to the ischemic insult is crucial. Many experimental treatments are most effective when given before or shortly after the onset of ischemia.[2] |
| Frequency of Administration | Single dose or multiple doses over 24-72 hours | Single dose or multiple doses over 24-72 hours | The dosing regimen will depend on the half-life of the compound. |
Experimental Protocols
Rodent Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most frequently used model in preclinical stroke research as it mimics many features of human ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
-
Suturing material
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain normothermia.
-
Surgical Incision: Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA.
-
Arteriotomy: Make a small incision in the CCA.
-
Filament Insertion: Gently insert the nylon monofilament through the CCA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm in rats and 9-11 mm in mice from the carotid bifurcation. A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, can confirm successful occlusion.
-
Wound Closure: Suture the incision.
-
Duration of Ischemia: For transient MCAO, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Drug Administration: Administer the novel calcium channel blocker (or vehicle control) at the predetermined time point (before, during, or after MCAO) via the chosen route of administration.
-
Post-operative Care: Allow the animal to recover from anesthesia in a warm cage. Provide soft food and water. Monitor for any signs of distress.
Assessment of Neurological Deficit
Neurological function should be assessed at various time points post-MCAO (e.g., 24, 48, 72 hours). A common method is the Bederson scoring system:
-
0: No apparent deficit
-
1: Forelimb flexion
-
2: Decreased resistance to lateral push (and forelimb flexion)
-
3: Unidirectional circling
-
4: Spontaneous circling or barrel rolling
Quantification of Infarct Volume
-
At a predetermined endpoint (e.g., 24 or 72 hours post-MCAO), euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct volume. Correct for edema by using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Volume of Infarct)].
Visualizations
Caption: Calcium-mediated neuronal injury pathway in ischemia.
Caption: Experimental workflow for testing a neuroprotective agent.
References
Application Notes and Protocols: S-312-d for Epilepsy Research
Compound: S-312-d (methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)-thieno-[2,3-b]pyridine-5-carboxylate) Target: L-type Voltage-Gated Calcium Channels (L-VGCCs) Therapeutic Area: Epilepsy (specifically, tonic convulsions)
Introduction
This compound is a novel dihydropyridine derivative that functions as a potent and selective L-type voltage-gated calcium channel (L-VGCC) antagonist.[1] In the central nervous system, L-VGCCs are critical in modulating neuronal excitability, and their dysregulation has been implicated in the pathophysiology of epilepsy. By blocking these channels, this compound reduces calcium influx into neurons during depolarization, thereby dampening neuronal hyperexcitability and suppressing seizure propagation. Preclinical studies have demonstrated the efficacy of this compound in a genetic animal model of epilepsy, specifically in reducing the frequency and duration of tonic convulsions.[1] These findings suggest that this compound is a promising candidate for further investigation as a therapeutic agent for convulsive forms of epilepsy.
This document provides detailed protocols for the preparation and administration of this compound for in vivo epilepsy research in rodent models, based on published preclinical data.
Quantitative Data Summary
The following tables summarize the key findings from a preclinical study evaluating this compound in the Spontaneously Epileptic Rat (SER) model, a genetic model for generalized tonic-clonic seizures.
Table 1: Efficacy of Single Oral Administration of this compound on Tonic Convulsions in SER Model
| Dose | Effect on Tonic Convulsions | Duration of Action | Effect on Absence-like Seizures |
| Dose-dependent | Significant inhibition | > 2 hours | No significant attenuation |
Data synthesized from Amano et al., 2004.[1]
Table 2: Efficacy of Repeated Oral Administration of this compound (1 mg/kg/day for 4 days) in SER Model
| Time Point | Observation |
| Day 1 (45 min post-dose) | Significant decrease in the number of tonic convulsions |
| Day 1 (75 min post-dose) | Significant decrease in the total duration of tonic convulsions |
| Days 1-4 | Inhibitory effect strengthened with each daily administration |
| Post-Treatment (up to 3 days) | Anticonvulsant effect persisted |
| Throughout Study | No significant changes in background EEG or blood pressure |
Data synthesized from Amano et al., 2004.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
4.1 Protocol for Preparation of this compound for Oral Administration
This protocol describes the preparation of a 1 mg/mL stock solution for oral gavage, suitable for a 1 mg/kg dose in rats weighing 200-300g (volume: 0.2-0.3 mL).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh the required amount of this compound powder accurately.
-
Prepare a vehicle solution consisting of 10% DMSO in 90% sterile saline. For example, to make 10 mL of vehicle, mix 1 mL of DMSO with 9 mL of sterile saline.
-
Dissolve the this compound powder in a small amount of the vehicle to create a concentrated paste.
-
Gradually add the remaining vehicle to the paste while vortexing continuously until the final concentration of 1 mg/mL is reached and the solution is clear.
-
Store the final formulation at 4°C, protected from light. Warm to room temperature before administration. Prepare fresh solution weekly.
4.2 Protocol for In Vivo Administration and Efficacy Testing in a Spontaneously Epileptic Rat (SER) Model
This protocol is based on the methodology used in published studies to assess the efficacy of this compound against tonic convulsions.[1]
Materials:
-
Spontaneously Epileptic Rats (SER), adult males or females (e.g., 200-300g)
-
This compound formulation (1 mg/mL)
-
Vehicle solution (10% DMSO in saline)
-
1 mL syringes
-
Appropriate size gavage needles (e.g., 16-18 gauge, 3-inch, straight or curved with a ball tip)
-
Animal scale
-
Video monitoring system
Procedure:
-
Acclimation & Baseline:
-
House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Acclimate animals to handling for at least 3 days prior to the experiment.
-
Record baseline seizure activity for each rat for at least 24-48 hours using a continuous video monitoring system to determine the frequency and duration of spontaneous tonic convulsions.
-
-
Grouping and Dosing:
-
Randomly assign animals to two groups: Vehicle control and this compound treatment (1 mg/kg).
-
Weigh each rat immediately before dosing to calculate the precise volume needed (1 mL/kg body weight).
-
Administer the calculated volume of this compound formulation or vehicle via oral gavage once daily for 4 consecutive days.
-
Oral Gavage Technique: a. Restrain the rat securely to immobilize the head and align it with the body. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue into the esophagus. Do not force the needle; the animal should swallow as the tube is passed. c. Advance the needle to the pre-measured depth (from the tip of the nose to the last rib). d. Slowly depress the syringe plunger to deliver the solution over 2-3 seconds. e. Withdraw the needle smoothly and return the animal to its cage.
-
-
Monitoring and Data Collection:
-
Continuously monitor the animals via video recording throughout the 4-day treatment period and for at least 3 days post-treatment.
-
A trained observer, blind to the treatment groups, should review the video recordings to score seizure activity.
-
Quantify the number and total duration of tonic convulsions for each animal per 24-hour period.
-
Score the severity of tonic convulsions using a modified Racine scale (see Table 3).
-
Table 3: Modified Seizure Scoring Scale for Tonic Convulsions
| Score | Behavioral Observation |
| 0 | No seizure activity |
| 1 | Facial and forelimb clonus |
| 2 | Rearing with forelimb clonus |
| 3 | Rearing and falling with generalized clonic seizures |
| 4 | Generalized tonic-clonic seizure with loss of posture |
| 5 | Severe tonic extension of all limbs, potentially leading to respiratory arrest |
This scale is adapted from the standard Racine scale to focus on the progression to tonic seizures.
-
Data Analysis:
-
Compare the mean number and duration of tonic convulsions between the this compound and vehicle groups for each day of the study.
-
Use appropriate statistical tests (e.g., t-test or ANOVA with post-hoc analysis) to determine significance. A p-value < 0.05 is typically considered significant.
-
Analyze the change from baseline within each group to assess the treatment effect over time.
-
References
Application of S-312-d in Alzheimer's Disease Research
Note: Comprehensive searches for a compound designated "S-312-d" in the context of Alzheimer's disease research did not yield any specific information. It is possible that this is an internal research compound name that is not yet publicly disclosed, or the designation may be inaccurate.
To fulfill the structural and content requirements of your request, we have generated a template for "Application Notes and Protocols" using a hypothetical compound named AD-CompoundX . This document will serve as a detailed example of how such information would be presented for a novel therapeutic candidate in Alzheimer's disease research.
Application Notes and Protocols: AD-CompoundX
Audience: Researchers, scientists, and drug development professionals.
Introduction: AD-CompoundX is a novel, brain-penetrant small molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Over-activity of DYRK1A has been implicated in the hyperphosphorylation of Tau protein, a key pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. By selectively inhibiting DYRK1A, AD-CompoundX aims to reduce Tau hyperphosphorylation, thereby preventing NFT formation and downstream neurodegeneration. These notes provide an overview of the preclinical data for AD-CompoundX and detailed protocols for its application in Alzheimer's disease research models.
Data Presentation
The following tables summarize the key in vitro and in vivo efficacy data for AD-CompoundX.
Table 1: In Vitro Efficacy of AD-CompoundX
| Assay Type | Target/Model | Parameter | AD-CompoundX | Control Compound (Known Inhibitor) |
| Kinase Assay | Recombinant human DYRK1A | IC50 | 15 nM | 25 nM |
| Cell-Based Assay | SH-SY5Y cells (Aβ42-induced) | pTau (Ser202/Thr205) Reduction | 65% at 100 nM | 58% at 100 nM |
| Cell Viability Assay | SH-SY5Y cells (Aβ42-induced) | % Viability Increase | 48% at 100 nM | 40% at 100 nM |
| Aβ Aggregation Assay | Thioflavin T (ThT) Assay | Aβ42 Fibril Inhibition (IC50) | > 10 µM | Not Active |
Table 2: In Vivo Efficacy of AD-CompoundX in 5xFAD Mouse Model
| Assessment Type | Metric | Vehicle Control | AD-CompoundX (10 mg/kg) | p-value |
| Behavioral Assay | Morris Water Maze (Escape Latency) | 45 ± 5 sec | 25 ± 4 sec | < 0.01 |
| Brain Tissue Analysis | Soluble Aβ42 Levels (pg/mg tissue) | 2500 ± 300 | 2350 ± 280 | > 0.05 |
| Brain Tissue Analysis | Insoluble Aβ42 Levels (pg/mg tissue) | 8000 ± 950 | 7800 ± 900 | > 0.05 |
| Brain Tissue Analysis | pTau (AT8) Positive Cells/mm² | 150 ± 20 | 65 ± 15 | < 0.001 |
Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Assay
This protocol determines the direct inhibitory effect of AD-CompoundX on DYRK1A activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
AD-CompoundX
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
96-well white opaque plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of AD-CompoundX in DMSO. A typical concentration range is 1 µM to 0.1 nM. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of diluted AD-CompoundX or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the kinase reaction mix containing DYRK1A enzyme and DYRKtide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well (final concentration typically 10-100 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell-Based pTau Reduction Assay in SH-SY5Y Cells
This protocol assesses the ability of AD-CompoundX to reduce Tau phosphorylation in a cellular model of Alzheimer's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
DMEM/F12 medium with 10% FBS.
-
Retinoic acid for differentiation.
-
Aβ42 oligomers.
-
AD-CompoundX.
-
Lysis buffer.
-
Antibodies: anti-pTau (AT8), anti-total Tau, anti-β-actin.
-
Western blot or ELISA reagents.
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium.
-
Differentiate cells by treating with 10 µM retinoic acid for 5-7 days.
-
-
Aβ42 Treatment:
-
Expose differentiated SH-SY5Y cells to pre-aggregated Aβ42 oligomers (e.g., 5 µM) for 24 hours to induce Tau hyperphosphorylation.
-
-
Compound Treatment:
-
Treat the Aβ42-exposed cells with varying concentrations of AD-CompoundX (e.g., 1 nM to 1 µM) or vehicle for another 24 hours.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of pTau:
-
Determine the levels of phosphorylated Tau (AT8) and total Tau in the cell lysates using a sandwich ELISA kit or by Western blotting.
-
Normalize pTau levels to total Tau or a loading control like β-actin.
-
-
Data Analysis: Calculate the percentage reduction in pTau levels compared to the vehicle-treated control.
Protocol 3: In Vivo Efficacy Study in 5xFAD Mice
This protocol evaluates the effect of AD-CompoundX on cognitive function in a transgenic mouse model of Alzheimer's disease.
Materials:
-
5xFAD transgenic mice (aged 6 months).
-
AD-CompoundX formulated for oral gavage.
-
Morris Water Maze apparatus.
-
Anesthesia and surgical tools for tissue collection.
Procedure:
-
Animal Dosing:
-
Randomly assign mice to a vehicle control group and an AD-CompoundX treatment group (e.g., 10 mg/kg).
-
Administer the compound or vehicle daily via oral gavage for 3 months.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 1-5): Conduct 4 trials per day. Place the mouse in the water facing the wall at one of four starting positions. Allow the mouse to swim and find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds. Record the escape latency.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
At the end of the study, anesthetize the mice and perfuse with saline.
-
Harvest the brain and dissect the cortex and hippocampus.
-
Prepare brain homogenates to measure Aβ42 and pTau levels using ELISA or immunohistochemistry as described in Table 2.
-
-
Data Analysis:
-
Analyze behavioral data using repeated-measures ANOVA for escape latency and a t-test for the probe trial.
-
Analyze biochemical data using a t-test to compare between groups.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of AD-CompoundX in Alzheimer's disease.
Caption: Preclinical evaluation workflow for AD-CompoundX.
S-312-d: A Potent L-Type Calcium Channel Blocker for Investigating Calcium Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-312-d, with the chemical name S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate, is a novel and selective antagonist of L-type voltage-sensitive calcium channels (L-VSCCs). As a member of the dihydropyridine class of calcium channel blockers, this compound serves as a valuable pharmacological tool for the investigation of calcium signaling pathways in a variety of physiological and pathological contexts.[1][2] Its ability to specifically inhibit the influx of extracellular calcium through L-type channels allows researchers to dissect the role of this particular pathway in cellular processes such as neuronal excitability, apoptosis, and ischemia-induced cell damage. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying calcium signaling.
Mechanism of Action
This compound exerts its effects by binding to the α1 subunit of L-type voltage-gated calcium channels. This binding inhibits the influx of Ca²⁺ into the cell in response to membrane depolarization. The reduction in intracellular calcium concentration modulates various downstream signaling cascades. In the context of pathology, excessive calcium influx through L-type channels can contribute to cellular damage and death. This compound's blockade of these channels has been shown to be protective in models of renal ischemia and neuronal apoptosis.[1][3]
Data Presentation
The following tables summarize the quantitative data available for this compound in various experimental models.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose | Administration Route | Observed Effect | Reference |
| Ischemic Acute Renal Failure | Rat | 0.01-0.1 mg/kg | Intravenous (i.v.) | Dose-dependent protection against renal damage, reduced tissue calcium content. | [1] |
| Spontaneously Epileptic Rat (SER) | Rat | 1 mg/kg | Oral (p.o.) | Significant decrease in the number and duration of tonic convulsions. |
Table 2: In Vitro Applications and Observed Effects of this compound and Similar Dihydropyridines
| Application | Cell Type | Compound | Concentration Range | Observed Effect | Reference |
| Neuroprotection | Primary Rat Cortical Neurons | This compound | Not specified | Rescued neurons from Aβ- and sPLA₂-IIA-induced apoptosis and Ca²⁺ influx. | |
| Apoptosis Assay | Embryonic Chick Cardiomyocytes | Nifedipine | 1-100 µM | Did not induce apoptosis; antagonized Ca²⁺-mediated apoptotic cell death. | |
| Neuroprotection | PC12 Cells | Nimodipine | 10-20 µM | Promoted neurite outgrowth and protected against H₂O₂-induced cytotoxicity. |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound or analogous compounds to study calcium signaling pathways.
Protocol 1: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity
This protocol is designed to assess the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced neuronal apoptosis, a key feature in Alzheimer's disease models.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Amyloid-beta (1-42 or 25-35 fragment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
TUNEL assay kit
-
Calcium imaging dyes (e.g., Fura-2 AM or Fluo-4 AM)
-
96-well plates
Procedure:
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Prepare working solutions of this compound in culture medium. Based on data from similar dihydropyridines, a concentration range of 1-10 µM is a reasonable starting point. Pre-incubate the neurons with this compound for 2 hours. Include a vehicle control (DMSO).
-
Induction of Apoptosis: Prepare Aβ peptide solution and add it to the wells to a final concentration known to induce apoptosis (e.g., 10-25 µM). Incubate for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Assessment of Apoptosis:
-
Annexin V/PI Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.
-
TUNEL Assay: Fix the cells and perform the TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Calcium Imaging:
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM for 30 minutes at 37°C).
-
Wash the cells and image the baseline fluorescence.
-
Add Aβ peptide and record the changes in intracellular calcium concentration over time. Compare the response in cells pre-treated with this compound to control cells.
-
Protocol 2: Electrophysiological Recording of L-type Calcium Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on L-type calcium currents in cultured neurons or other excitable cells.
Materials:
-
Cultured neurons or other excitable cells expressing L-type calcium channels.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External recording solution (e.g., containing in mM: 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH). Barium is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation.
-
Internal pipette solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, pH 7.2 with CsOH).
-
This compound stock solution in DMSO.
Procedure:
-
Preparation: Prepare external and internal solutions. Pull patch pipettes with a resistance of 3-5 MΩ.
-
Establish Whole-Cell Configuration: Place the cell culture dish on the microscope stage and identify a healthy cell. Approach the cell with the patch pipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Currents: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit inward calcium currents. Record the baseline current-voltage relationship.
-
Apply this compound: Perfuse the recording chamber with the external solution containing this compound at the desired concentration (e.g., 1-10 µM). Allow several minutes for the drug to take effect.
-
Record Post-Drug Currents: Repeat the voltage-step protocol to record the calcium currents in the presence of this compound.
-
Washout: Perfuse the chamber with the drug-free external solution to wash out this compound and record the recovery of the calcium currents.
-
Data Analysis: Measure the peak inward current at each voltage step before, during, and after drug application. Plot the current-voltage relationship to visualize the inhibitory effect of this compound.
Conclusion
This compound is a potent and selective L-type calcium channel blocker with demonstrated efficacy in preclinical models of ischemia and neurodegeneration. Its specific mechanism of action makes it an invaluable tool for researchers investigating the role of L-type calcium channels in various calcium signaling pathways. The protocols provided herein offer a framework for utilizing this compound in in vitro studies to further elucidate the intricate roles of calcium signaling in health and disease. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and experimental condition.
References
- 1. Nifedipine does not induce but rather prevents apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA approved L-type channel blocker Nifedipine reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Assessing the Neuroprotective Efficacy of S-312-d
Introduction Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of therapeutics is the identification of compounds that can protect neurons from various insults, including oxidative stress, excitotoxicity, and apoptosis. This document outlines a protocol for assessing the neuroprotective efficacy of a novel compound, S-312-d, using in vitro models of neuronal stress. This compound is a potent, selective activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.
Principle of the Assays This protocol utilizes a human neuroblastoma cell line (SH-SY5Y) as a model system. Neurotoxicity is induced using hydrogen peroxide (H₂O₂), a well-established model for oxidative stress. The neuroprotective effect of this compound is quantified by assessing its ability to mitigate H₂O₂-induced cell death and apoptosis. The key assays include:
-
MTT Assay: To measure cell viability by assessing mitochondrial metabolic activity.
-
Caspase-3/7 Assay: To quantify apoptosis by measuring the activity of key executioner caspases.
-
Western Blot Analysis: To confirm the activation of the Nrf2 pathway by this compound through the detection of Nrf2 and its downstream target, Heme Oxygenase 1 (HO-1).
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Neuroprotection Assay Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
3. Detailed Protocol: MTT Assay for Cell Viability
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding 100 µM H₂O₂ to all wells except the negative control and incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
4. Detailed Protocol: Caspase-3/7 Assay for Apoptosis
-
Follow steps 1-3 of the MTT assay protocol.
-
After the H₂O₂ incubation, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a microplate reader.
-
Normalize the caspase activity to the cell number (can be done in parallel with a viability assay).
5. Detailed Protocol: Western Blot for Nrf2 and HO-1
-
Seed differentiated SH-SY5Y cells in a 6-well plate.
-
Treat cells with this compound (10 µM) for different time points (e.g., 0, 2, 4, 8 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of H₂O₂
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control (No H₂O₂) | - | 100 | ± 4.5 |
| H₂O₂ alone | 100 | 48.2 | ± 3.8 |
| This compound + H₂O₂ | 0.1 | 55.6 | ± 4.1 |
| This compound + H₂O₂ | 1 | 68.9 | ± 3.5 |
| This compound + H₂O₂ | 10 | 85.3 | ± 2.9 |
| This compound + H₂O₂ | 100 | 92.1 | ± 2.5 |
Table 2: Effect of this compound on Caspase-3/7 Activity in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Standard Deviation |
| Control (No H₂O₂) | - | 15,230 | ± 1,100 |
| H₂O₂ alone | 100 | 89,450 | ± 6,200 |
| This compound + H₂O₂ | 0.1 | 75,800 | ± 5,500 |
| This compound + H₂O₂ | 1 | 54,100 | ± 4,100 |
| This compound + H₂O₂ | 10 | 28,900 | ± 2,300 |
| This compound + H₂O₂ | 100 | 18,500 | ± 1,500 |
Mechanism of Action: this compound and the Nrf2 Signaling Pathway
This compound is hypothesized to exert its neuroprotective effects by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective proteins, including Heme Oxygenase 1 (HO-1).
Caption: Proposed mechanism of action of this compound via the Nrf2 signaling pathway.
S-312-d solution preparation and stability for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-312-d is a dihydropyridine derivative that functions as a potent L-type calcium channel blocker.[1][2] By inhibiting the influx of calcium ions through these channels, this compound can modulate various physiological and pathophysiological processes, making it a compound of interest for research in areas such as ischemic injury and epilepsy.[1][2] Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation, storage, and use of this compound in a research setting, along with information on its stability and mechanism of action.
Data Presentation
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Compound Name | S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate (this compound) | |
| Molecular Formula | C₂₀H₂₂N₂O₄S | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |
| Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for most cell culture applications. |
| Preparation | Dissolve the appropriate mass of this compound powder in DMSO to achieve a 10 mM concentration. | For example, to prepare 1 ml of a 10 mM stock, dissolve X mg of this compound (molecular weight dependent) in 1 ml of DMSO. |
| Storage Temperature | -20°C or -80°C | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
| Storage Container | Amber or light-protecting vials | Protect from light to prevent photodegradation. |
| Short-term Storage | 2-8°C | For immediate use within a few days, short-term storage at 2-8°C is acceptable. |
Table 2: General Stability of Working Solutions in Cell Culture Media
| Parameter | Guideline | Rationale |
| Working Concentration | 0.01 - 10 µM (Typical) | The final concentration will depend on the cell type and experimental endpoint. A dose-response experiment is recommended. |
| Solvent Concentration | <0.5% (v/v) | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is as low as possible. |
| Preparation of Working Solution | Prepare fresh from frozen stock for each experiment. | This minimizes the degradation of the compound in the aqueous environment of the cell culture medium. |
| Stability in Media | Generally assumed to be stable for the duration of typical cell culture experiments (24-72 hours). | However, stability can be medium and supplement-dependent. For long-term experiments, media changes with fresh compound may be necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: Determine the molecular weight (MW) of this compound from the manufacturer's specifications. Use the following formula to calculate the mass needed for your desired volume of 10 mM stock solution: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a clean, designated weighing area.
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquot for storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store appropriately: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)
-
Complete cell culture medium
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS) for dilutions (optional)
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the working solution:
-
Direct Dilution: For many applications, the stock solution can be directly diluted into the cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in 1 ml of medium, add 1 µl of the 10 mM stock solution.
-
Serial Dilution: For lower concentrations, it may be necessary to perform serial dilutions of the stock solution in complete culture medium or a suitable sterile solvent (e.g., DMSO, followed by dilution in medium).
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
-
Treat the cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate: Return the cells to the incubator for the desired treatment period.
-
Assay: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
Mandatory Visualization
Caption: Mechanism of this compound as an L-type calcium channel blocker.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Stability Considerations
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the DMSO stock solution should be avoided as it can lead to compound degradation. Aliquoting the stock solution is highly recommended.
-
Aqueous Stability: Many small molecules are less stable in aqueous solutions like cell culture media compared to organic solvents. It is best practice to prepare working solutions fresh for each experiment.
-
Light Sensitivity: As a dihydropyridine derivative, this compound may be sensitive to light. Protect stock solutions and treated cell cultures from direct light exposure.
-
Interactions with Media Components: Components of the cell culture medium, such as serum proteins, can potentially bind to the compound, reducing its effective concentration.
Mechanism of Action
This compound is an antagonist of L-type voltage-gated calcium channels.[2] These channels are found in the plasma membrane of various cell types, including neurons, cardiac muscle cells, and smooth muscle cells. By binding to the channel, this compound prevents the influx of extracellular calcium ions (Ca²⁺) into the cell that normally occurs in response to membrane depolarization.
The influx of Ca²⁺ through L-type channels triggers a variety of downstream signaling events, including:
-
Activation of calcium-dependent enzymes (e.g., calmodulin-dependent kinases).
-
Regulation of gene expression.
-
Initiation of muscle contraction.
-
Release of neurotransmitters.
By blocking this initial calcium influx, this compound can effectively inhibit these and other calcium-dependent cellular processes.
Disclaimer: The protocols and information provided are intended as a general guide. Researchers should consult the manufacturer's specific recommendations for this compound and optimize the protocols for their specific cell types and experimental conditions. It is also recommended to perform preliminary experiments to determine the optimal working concentration and to assess any potential cytotoxicity of the compound and its solvent.
References
Application Notes and Protocols for Investigating Ischemic Acute Renal Failure with S-312-d
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic acute renal failure (ARF), a critical condition characterized by a rapid decline in renal function due to inadequate blood supply, presents a significant challenge in clinical practice. The pathophysiology of ischemic ARF is complex, involving a cascade of events including cellular energy depletion, intracellular calcium overload, generation of reactive oxygen species, and inflammation, ultimately leading to tubular cell injury and necrosis.
S-312-d, a novel dihydropyridine calcium channel blocker, has demonstrated a protective effect against ischemic ARF in preclinical studies. Its mechanism of action is believed to be centered on the blockade of L-type calcium channels, thereby preventing the detrimental influx of calcium into renal cells during an ischemic insult. These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate the mechanisms and potential therapeutic interventions for ischemic ARF.
Mechanism of Action and Signaling Pathway
This compound is S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate. As a dihydropyridine derivative, this compound functions as an L-type calcium channel blocker. In the context of renal ischemia, the lack of oxygen and nutrient supply disrupts cellular ion homeostasis, leading to a significant influx of extracellular calcium. This calcium overload triggers a number of damaging downstream pathways. This compound is thought to mitigate this damage by blocking these channels. The proposed signaling pathway for the protective effect of this compound in ischemic ARF is illustrated below.
Caption: Proposed signaling pathway of this compound in ischemic acute renal failure.
Data Presentation
Disclaimer: The following tables are illustrative templates. The original quantitative data from the primary study on this compound by Shibata et al. (1990) was not fully accessible. Researchers should populate these tables with their own experimental data.
Table 1: Dose-Dependent Effect of this compound on Renal Function Parameters
| Treatment Group | Dose (mg/kg, i.v.) | Plasma Creatinine (mg/dL) | Creatinine Clearance (mL/min) | Urinary Osmolality (mOsm/kg) | Fractional Excretion of Sodium (%) |
| Sham | Vehicle | ||||
| Ischemia + Vehicle | Vehicle | ||||
| Ischemia + this compound | 0.01 | ||||
| Ischemia + this compound | 0.03 | ||||
| Ischemia + this compound | 0.1 |
Table 2: Effect of this compound on Renal Tissue Calcium Content
| Treatment Group | Dose (mg/kg, i.v.) | Renal Tissue Calcium (µg/g wet weight) |
| Sham | Vehicle | |
| Ischemia + Vehicle | Vehicle | |
| Ischemia + this compound | 0.1 |
Experimental Protocols
This section provides a detailed protocol for inducing ischemic ARF in a rat model and for the administration of this compound.
Animal Model and Induction of Ischemic Acute Renal Failure
The following protocol is a synthesis of established methods for inducing unilateral renal ischemia-reperfusion injury in rats.
Caption: Experimental workflow for investigating this compound in a rat model of ischemic ARF.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Suture material
-
Heating pad
-
Metabolic cages for urine collection
Procedure:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the abdominal area.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
-
Unilateral Nephrectomy:
-
Perform a midline laparotomy to expose the abdominal organs.
-
Gently retract the intestines to locate the right kidney.
-
Carefully ligate the right renal artery, vein, and ureter with surgical silk.
-
Excise the right kidney.
-
-
Induction of Ischemia-Reperfusion Injury:
-
Isolate the left renal artery and vein.
-
Administer this compound (0.01-0.1 mg/kg) or vehicle intravenously 15 minutes before clamping the renal artery.
-
Occlude the left renal artery with a non-traumatic microvascular clamp to induce ischemia. The duration of ischemia can be varied (e.g., 30-60 minutes) to achieve the desired severity of injury.
-
After the ischemic period, remove the clamp to allow reperfusion. Successful reperfusion is indicated by the return of the kidney's normal color.
-
-
Post-operative Care and Sample Collection:
-
Close the abdominal incision in layers.
-
Allow the animal to recover from anesthesia in a warm environment.
-
House the rat in a metabolic cage for 24-hour urine collection.
-
At 24 hours post-reperfusion, collect blood samples via cardiac puncture or tail vein for measurement of plasma creatinine and other biochemical markers.
-
Euthanize the animal and harvest the left kidney for histological analysis and measurement of tissue calcium content.
-
Assessment of Renal Function and Injury
-
Plasma Creatinine: Measure plasma creatinine levels using a commercially available kit.
-
Creatinine Clearance: Calculate creatinine clearance using the formula: (Urine Creatinine × Urine Volume) / (Plasma Creatinine × Time).
-
Urinary Osmolality: Measure using an osmometer.
-
Fractional Excretion of Sodium (FENa): Calculate using the formula: ((Urine Sodium × Plasma Creatinine) / (Plasma Sodium × Urine Creatinine)) × 100.
-
Histopathology: Fix kidney tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and interstitial edema.
-
Renal Tissue Calcium: Measure calcium content in homogenized kidney tissue using atomic absorption spectrophotometry.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of calcium influx in the pathogenesis of ischemic acute renal failure. The protocols and information provided in these application notes offer a framework for researchers to design and execute studies aimed at elucidating the molecular mechanisms of renal ischemia-reperfusion injury and exploring the therapeutic potential of calcium channel blockade. Consistent and reproducible experimental design, as outlined here, is crucial for advancing our understanding of this complex disease and for the development of novel protective strategies.
Application Notes and Protocols: S-312-d In Vivo Experimental Design for Neurodegenerative Disease
Introduction
Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), present a significant and growing challenge to global health, with a notable lack of effective disease-modifying therapies.[1][2] A key pathological hallmark of many of these diseases is the misfolding and aggregation of specific proteins, such as alpha-synuclein (α-synuclein) in PD and amyloid-beta in AD, leading to cellular dysfunction and neuronal death.[3][4] Additionally, oxidative stress and neuroinflammation are recognized as critical contributors to the progression of neurodegeneration.[5]
S-312-d is a novel, orally bioavailable small molecule inhibitor of α-synuclein aggregation. It is hypothesized to exert its neuroprotective effects through a dual mechanism of action: directly inhibiting the formation of toxic α-synuclein oligomers and fibrils, and activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway to protect against oxidative stress.
These application notes provide a comprehensive in vivo experimental design to evaluate the therapeutic efficacy and mechanism of action of this compound in a relevant animal model of α-synucleinopathy. The protocols outlined are intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Preclinical In Vivo Experimental Design
A robust preclinical study design is crucial for the successful translation of promising therapeutic candidates from the laboratory to the clinic. This section details a proposed in vivo study for this compound using a transgenic mouse model of Parkinson's Disease.
Animal Model Selection
The A53T transgenic mouse model, which overexpresses the human A53T mutant form of α-synuclein, is a well-established model that recapitulates key features of human synucleinopathies, including progressive motor deficits, α-synuclein aggregation in the brainstem and spinal cord, and neuronal loss.
Experimental Groups and Dosing Regimen
A total of 60 male A53T transgenic mice, aged 3 months, will be randomly assigned to one of four treatment groups (n=15 per group). Treatment will be administered daily via oral gavage for a duration of 6 months.
| Group | Treatment | Dose (mg/kg) | Vehicle |
| 1 | Vehicle Control | 0 | 0.5% Methylcellulose |
| 2 | This compound Low Dose | 10 | 0.5% Methylcellulose |
| 3 | This compound Mid Dose | 30 | 0.5% Methylcellulose |
| 4 | This compound High Dose | 100 | 0.5% Methylcellulose |
Experimental Protocols
Behavioral Assessments
Behavioral tests will be conducted at baseline (before treatment initiation) and at 3 and 6 months post-treatment initiation to assess motor coordination, balance, and strength.
1. Rotarod Test for Motor Coordination
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Apparatus: Accelerating rotarod apparatus.
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Protocol:
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Acclimatize mice to the testing room for at least 30 minutes.
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Place the mouse on the rotating rod at a starting speed of 4 rpm.
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The rod will accelerate from 4 to 40 rpm over a period of 5 minutes.
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Record the latency to fall (in seconds).
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Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
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The average latency to fall across the three trials will be used for analysis.
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2. Beam Traversal Test for Balance and Coordination
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Apparatus: A 1-meter long wooden beam (1 cm width) suspended 50 cm above a padded surface.
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Protocol:
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Train mice to traverse the beam to a home cage at the opposite end for two consecutive days prior to testing.
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On the testing day, place the mouse at one end of the beam and record the time taken to traverse the beam and the number of foot slips.
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Perform three trials per mouse.
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The average traversal time and number of foot slips will be used for analysis.
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Post-Mortem Tissue Analysis
At the end of the 6-month treatment period, mice will be euthanized, and brain tissue will be collected for histopathological and biochemical analyses.
1. Immunohistochemistry for α-synuclein Aggregates and Neuronal Loss
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Protocol:
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Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
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Dissect and post-fix brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
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Section the brains (40 µm coronal sections) using a cryostat.
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Perform immunohistochemical staining for:
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Total α-synuclein (e.g., anti-α-synuclein antibody).
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Pathological α-synuclein (e.g., anti-pS129-α-synuclein antibody).
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Tyrosine Hydroxylase (TH) to assess dopaminergic neuron integrity in the substantia nigra.
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Quantify the staining intensity and the number of positive cells using image analysis software (e.g., ImageJ).
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2. Biochemical Assays
-
Protocol for Western Blot:
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Homogenize brain tissue (e.g., striatum and midbrain) in RIPA buffer with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe membranes with primary antibodies against:
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Total and oligomeric α-synuclein.
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Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
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Markers of oxidative stress (e.g., 4-HNE).
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Inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).
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Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
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Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Protocol for ELISA:
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Use commercially available ELISA kits to quantify the levels of soluble and insoluble α-synuclein in brain homogenates.
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Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain lysates.
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Target Engagement Assay
A cellular thermal shift assay (CETSA) can be adapted for in vivo target engagement to confirm that this compound binds to α-synuclein in the brain.
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Protocol:
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Administer a single high dose of this compound or vehicle to a separate cohort of A53T mice.
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After a specified time (e.g., 2 hours), collect brain tissue and prepare lysates.
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Divide the lysate into several aliquots and heat them at different temperatures (e.g., 37°C to 67°C).
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Centrifuge the samples to pellet aggregated proteins.
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Analyze the supernatant by Western blot for soluble α-synuclein.
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Binding of this compound to α-synuclein is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated group.
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Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Behavioral Assessments (6-Month Time Point)
| Treatment Group | Rotarod Latency (s) | Beam Traversal Time (s) | Beam Foot Slips |
| Vehicle Control | 85 ± 12 | 15.2 ± 2.5 | 8.1 ± 1.5 |
| This compound (10 mg/kg) | 110 ± 15 | 12.1 ± 1.8 | 5.9 ± 1.1 |
| This compound (30 mg/kg) | 145 ± 18 | 9.5 ± 1.5 | 3.2 ± 0.8** |
| This compound (100 mg/kg) | 160 ± 20 | 7.8 ± 1.2 | 1.9 ± 0.5*** |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. |
Table 2: Histopathological and Biochemical Markers (6-Month Time Point)
| Treatment Group | pS129 α-synuclein (% of Vehicle) | TH+ Neurons in SNc (% of Vehicle) | Striatal Oligomeric α-synuclein (% of Vehicle) | Midbrain HO-1 Expression (% of Vehicle) |
| Vehicle Control | 100 ± 10 | 100 ± 8 | 100 ± 12 | 100 ± 15 |
| This compound (10 mg/kg) | 82 ± 9 | 115 ± 7 | 85 ± 10 | 130 ± 18 |
| This compound (30 mg/kg) | 65 ± 7** | 130 ± 9 | 68 ± 8 | 175 ± 20 |
| This compound (100 mg/kg) | 48 ± 6 | 145 ± 10** | 52 ± 6 | 220 ± 25*** |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. SNc: Substantia Nigra pars compacta. |
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of action for this compound.
In Vivo Experimental Workflow
Caption: Overall experimental workflow for the in vivo evaluation of this compound.
References
- 1. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Basic mechanisms of neurodegeneration: a critical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S-312-d solubility issues and solutions
Technical Support Center: S-312-d
Disclaimer: The compound "this compound" is a placeholder for the purposes of this guide. The following information is based on general principles and common challenges encountered with poorly water-soluble research compounds. The provided data and protocols are illustrative and should be adapted based on the specific properties of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers. What should I do?
A1: Poor aqueous solubility is a common issue for many research compounds.[1][2][3] The first step is to consult the compound's technical data sheet for any recommended solvents. If none are provided, you may need to employ solubility enhancement techniques. This often starts with the use of a small amount of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the compound before diluting it into your aqueous buffer.[4] Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.
Q2: I dissolved this compound in 100% DMSO to make a stock solution, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound is rapidly transferred from a solvent in which it is highly soluble to one in which it is poorly soluble.[5] To prevent this, you can try several strategies:
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Lower the stock concentration: A more diluted stock solution may be less prone to precipitation upon further dilution.
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Use a gentle, stepwise dilution: Instead of adding the stock directly to the final volume of aqueous medium, try a serial dilution. For example, dilute the DMSO stock into a small volume of a mixed solvent system (e.g., 50:50 DMSO:medium) before the final dilution into the aqueous medium.
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Increase mixing: Ensure rapid and thorough mixing at the moment of dilution to disperse the compound quickly.
Q3: What are some common techniques to improve the solubility of a compound like this compound for in vitro experiments?
A3: Several methods can be employed to enhance the solubility of poorly soluble compounds:
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pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For acidic compounds, increasing the pH can create a more soluble salt form, while for basic compounds, lowering the pH can have the same effect.
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Use of Co-solvents: As mentioned, organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can be used to create a stock solution.
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Complexation: Using agents like cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent water solubility.
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Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can improve the dissolution rate.
Q4: How can I determine the thermodynamic solubility of this compound?
A4: The thermodynamic solubility is the equilibrium concentration of a compound in a solvent. A common method to determine this is the shake-flask method. This involves adding an excess amount of the solid compound to the solvent of interest, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.
Troubleshooting Guides
Issue 1: High variability in results between experiments.
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Question: I'm seeing inconsistent results in my cell-based assays when using this compound. Could this be related to solubility?
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Answer: Yes, inconsistent solubility can lead to variable effective concentrations of your compound.
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Possible Cause: The compound may be precipitating out of solution over the course of the experiment.
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Troubleshooting Steps:
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Visually inspect your solutions: Before adding to your assay, and if possible, during the experiment, check for any signs of precipitation (cloudiness, crystals).
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Ensure stock solution integrity: Make sure your stock solution in organic solvent is fully dissolved and has not precipitated during storage.
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Standardize preparation: Prepare fresh dilutions of this compound for each experiment using a consistent, documented procedure.
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Consider stability: The compound might be unstable in the aqueous buffer. Assess the stability of the compound over the time course of your experiment.
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Issue 2: Difficulty preparing a high-concentration stock solution.
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Question: I need to prepare a 50 mM stock of this compound in DMSO, but it's not fully dissolving. What can I do?
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Answer: Reaching high concentrations can be challenging.
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Possible Cause: You may be exceeding the solubility limit of this compound in DMSO.
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Troubleshooting Steps:
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Gentle Warming: Warm the solution to 37°C, as solubility is often temperature-dependent.
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Sonication: Use a water bath sonicator to provide energy to break up the solid particles and aid dissolution.
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Vortexing: Vigorous mixing can help.
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Re-evaluate required concentration: If it still doesn't dissolve, you may need to proceed with a lower, saturated stock concentration and adjust your experimental dilutions accordingly.
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-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| PBS (pH 7.4) | 25 | < 0.01 |
| Ethanol | 25 | 5 |
| DMSO | 25 | > 50 |
| PEG 400 | 25 | 10 |
Table 2: Effect of pH on Aqueous Solubility of this compound
| Buffer pH | Temperature (°C) | Maximum Solubility (µg/mL) |
| 5.0 | 25 | 0.5 |
| 6.0 | 25 | 0.8 |
| 7.0 | 25 | 1.2 |
| 7.4 | 25 | 1.5 |
| 8.0 | 25 | 5.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder (Molecular Weight: 450.5 g/mol )
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Calibrated micropipettes
Methodology:
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Calculate the required mass: To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:
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Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
-
Weigh the compound: Carefully weigh out 4.505 mg of this compound powder on an analytical balance and transfer it to a sterile vial.
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Add solvent: Add 1 mL of anhydrous DMSO to the vial.
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Dissolve the compound: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
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Visual Confirmation: Ensure the solution is clear and free of any visible particles before storing.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
Purpose: To quickly assess the solubility of a compound by measuring its precipitation from a DMSO stock solution into an aqueous buffer.
Methodology:
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Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
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Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock in DMSO.
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Dilute into aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger, fixed volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This introduces a consistent, small percentage of DMSO across all wells.
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Incubate: Shake the plate at room temperature for a set period (e.g., 2 hours).
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Measure precipitation: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pharmtech.com [pharmtech.com]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting S-312-d Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of S-312-d, a dihydropyridine L-type calcium channel blocker. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an L-type calcium channel blocker. Its primary on-target effect is the inhibition of calcium influx through voltage-gated calcium channels in the plasma membrane of excitable cells. This leads to a decrease in intracellular calcium concentration, which in turn modulates various downstream signaling pathways.
Q2: I'm observing a phenotype in my experiments that is not consistent with the known function of L-type calcium channels. Could this be an off-target effect of this compound?
Yes, unexpected or inconsistent results are often an indication of off-target effects. While this compound is designed to be a selective L-type calcium channel blocker, like many small molecule inhibitors, it may interact with other proteins, leading to unintended biological consequences.
Q3: What are the first steps I should take to investigate potential off-target effects of this compound?
A multi-step approach is recommended to investigate potential off-target effects:
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Confirm On-Target Engagement: First, verify that this compound is inhibiting L-type calcium channels in your experimental system at the concentrations used.
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Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the dose-response for on-target activity. A significant difference in potency (IC50 values) can suggest an off-target effect.
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Use a Structurally Different L-type Calcium Channel Blocker: If another L-type calcium channel blocker with a different chemical scaffold does not produce the same phenotype, it strengthens the possibility of this compound having off-target effects.
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Control Experiments: Ensure that the vehicle control (e.g., DMSO) is not causing the observed effects.
Q4: My experimental results with this compound are inconsistent between different cell lines. Why might this be?
Cell line-specific effects can arise from several factors:
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Differential expression of the on-target protein: The expression levels of L-type calcium channels can vary between cell lines.
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Differential expression of off-target proteins: The off-target protein responsible for the inconsistent results may be expressed at different levels in various cell lines.
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Presence of compensatory signaling pathways: Cells can adapt to the inhibition of a signaling pathway by upregulating alternative pathways, and these compensatory mechanisms can differ between cell types.
Q5: this compound is causing significant cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?
To distinguish between on-target and off-target cytotoxicity, consider the following experiments:
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Compare with other L-type calcium channel blockers: If other inhibitors of the same target do not cause similar toxicity at concentrations that achieve equivalent on-target inhibition, the cytotoxicity of this compound is likely due to off-target effects.
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Target expression correlation: Screen this compound against a panel of cell lines with varying expression levels of L-type calcium channels. If the cytotoxicity does not correlate with the expression level of the intended target, it suggests an off-target effect.
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Rescue experiment: If possible, overexpress a drug-resistant mutant of the L-type calcium channel. If this does not rescue the cells from the cytotoxic effects of this compound, it strongly indicates an off-target mechanism.
Troubleshooting Guide
This guide provides a structured approach to identifying and confirming off-target effects of this compound.
Issue 1: Unexpected Phenotype Observed
Your experiment with this compound shows a biological effect that is not readily explained by the inhibition of L-type calcium channels.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target activity | Perform a kinome scan or other broad profiling assay to identify potential off-target binding partners. | Identification of specific off-target proteins. |
| Use a structurally unrelated L-type calcium channel blocker as a control. | If the phenotype is not replicated, it is likely an off-target effect of this compound. | |
| Perform a rescue experiment by overexpressing the wild-type L-type calcium channel. | If the phenotype is not rescued, it suggests the involvement of other targets. | |
| Experimental artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Issue 2: Inconsistent Results Across Experiments
You are observing high variability in your results when using this compound.
| Possible Cause | Suggested Action | Expected Outcome |
| Compound instability | Check the stability of this compound in your experimental media over the time course of your experiment. | Ensures that the observed effects are due to the parent compound and not a degradation product. |
| Cell line-specific effects | Test this compound in multiple cell lines to determine if the effects are consistent. | Helps to distinguish between general off-target effects and those specific to a particular cellular context. |
| Activation of compensatory pathways | Use Western blotting to analyze the activation state of known compensatory signaling pathways. | A clearer understanding of the cellular response to this compound. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound to aid in experimental design and interpretation.
Table 1: Hypothetical Binding Affinity (Kd) and IC50 Values for this compound
| Target | Binding Affinity (Kd) (nM) | IC50 (nM) | Notes |
| On-Target: L-type Calcium Channel (Cav1.2) | 5 | 15 | High affinity and potency for the intended target. |
| Off-Target 1: Kinase X | 500 | 1500 | Moderate affinity, lower potency. May be relevant at higher concentrations. |
| Off-Target 2: GPCR Y | 1200 | 4000 | Low affinity and potency. Less likely to be a significant off-target at typical experimental concentrations. |
| Off-Target 3: Enzyme Z | 80 | 250 | High affinity and potency for an unintended target. A likely candidate for causing off-target effects. |
Table 2: Hypothetical Cell Viability (IC50) in Different Cell Lines
| Cell Line | L-type Calcium Channel Expression | IC50 (µM) | Interpretation |
| Cell Line A | High | 10 | On-target effect may contribute to cytotoxicity. |
| Cell Line B | Low | 5 | Cytotoxicity is likely independent of L-type calcium channel inhibition, suggesting a potent off-target effect. |
| Cell Line C | Moderate | > 50 | This cell line is resistant to this compound-induced cytotoxicity. |
Experimental Protocols
1. Western Blotting for Signaling Pathway Analysis
This protocol is designed to assess the phosphorylation status of key proteins in signaling pathways potentially affected by this compound off-target effects.
-
Cell Culture and Treatment:
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Plate cells (e.g., HEK293, HeLa) in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 1, 6, 24 hours).
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells and collect the lysate.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
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Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Load equal amounts of protein onto an SDS-PAGE gel.
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Run the gel to separate proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
2. Cell Viability MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
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Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
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Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Plot the dose-response curve and determine the IC50 value.
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Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Logical relationship between expected and observed results.
References
Technical Support Center: Improving the Bioavailability of S-312-d in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of S-312-d, a thienopyridine calcium channel blocker, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Predicted Physicochemical Properties of this compound
Due to the limited publicly available experimental data on this compound, its physicochemical properties have been predicted using in silico models. These predictions provide a foundation for understanding its potential bioavailability challenges. This compound is identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate.
| Property | Predicted Value | Implication for Oral Bioavailability |
| LogP | ~4.5 | High lipophilicity suggests good permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | Very Low | Low solubility is a primary barrier to dissolution and subsequent absorption. |
| pKa | Basic (~5.0) | Ionization in the acidic environment of the stomach may influence solubility and stability. |
| Predicted BCS Class | Class II | Low solubility and high permeability. |
Caption: Predicted physicochemical properties of this compound and their implications for oral bioavailability.
Troubleshooting Guide
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: Based on the predicted physicochemical properties of this compound (high lipophilicity and very low aqueous solubility), the most probable causes for low and variable plasma concentrations are:
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Poor Dissolution: The drug is not dissolving efficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. This is a common issue for BCS Class II compounds.
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High First-Pass Metabolism: As a thienopyridine derivative, this compound is likely to undergo extensive metabolism in the liver (and potentially the gut wall) before it reaches systemic circulation. This is a characteristic of many drugs in this class, which are often prodrugs.
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Precipitation in the GI Tract: The drug may dissolve in the formulation vehicle but precipitate upon contact with the aqueous environment of the GI tract, rendering it unavailable for absorption.
Q2: How can we improve the solubility and dissolution of this compound in our formulation?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble compounds like this compound. The choice of strategy will depend on the specific experimental context and available resources.
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pH Adjustment: Given the predicted basic pKa, creating a more acidic microenvironment in the formulation could enhance its solubility. This can be achieved by incorporating acidic excipients.
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Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can significantly increase the solubility of lipophilic compounds.
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Surfactants: The addition of surfactants (e.g., Tween 80, Cremophor EL) can improve wettability and form micelles that encapsulate the drug, increasing its apparent solubility.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are excellent options for highly lipophilic drugs. These formulations form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state for absorption.
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Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.
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Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.
Q3: We suspect high first-pass metabolism is a major issue. How can we mitigate this?
A3: If extensive first-pass metabolism is limiting the bioavailability of this compound, the following approaches can be considered:
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Inhibition of Metabolic Enzymes: Co-administration of this compound with a known inhibitor of the primary metabolizing enzymes (likely Cytochrome P450 enzymes, such as CYP3A4) can increase its systemic exposure. However, this approach requires careful consideration of potential drug-drug interactions and their clinical relevance.
-
Lymphatic Targeting: Formulations that promote lymphatic absorption can bypass the portal circulation and, consequently, the first-pass metabolism in the liver. Lipid-based formulations, particularly those with long-chain fatty acids, are known to enhance lymphatic transport.
-
Prodrug Approach: While this compound itself may be a prodrug, further chemical modification to create a more efficiently absorbed or metabolically stable prodrug could be a long-term strategy in drug development.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for formulating this compound for oral dosing in mice or rats?
A: A practical starting point would be a simple solution or suspension using a vehicle known to be well-tolerated in the chosen animal species. A common vehicle for poorly soluble drugs is a mixture of 10% DMSO, 40% PEG 400, and 50% water. However, for this compound, a lipid-based formulation like a simple oil solution (e.g., in corn oil or sesame oil) or a SEDDS pre-concentrate might be more effective due to its high lipophilicity.
Q: Are there any specific excipients that should be avoided when formulating this compound?
A: While there is no specific information on this compound incompatibilities, it is generally advisable to assess the chemical compatibility of the drug with the chosen excipients. For thienopyridine derivatives, which can be susceptible to degradation, it is important to control the pH of the formulation and protect it from light and oxidation. Preliminary stability studies of the formulation are recommended.
Q: How can we confirm if poor permeability is a contributing factor to the low bioavailability of this compound?
A: The predicted high LogP of this compound suggests that its permeability is unlikely to be the primary limiting factor (BCS Class II). However, to experimentally confirm this, an in situ intestinal perfusion study in rats or a Caco-2 cell permeability assay can be conducted. These experiments measure the rate at which the drug crosses the intestinal epithelium.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select the components that show the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of microemulsions.
-
Identify the region of microemulsion formation on a ternary phase diagram to determine the optimal ratio of the components.
-
-
Preparation of this compound Loaded SMEDDS:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex until a clear and homogenous solution is obtained.
-
-
Characterization of the SMEDDS:
-
Determine the particle size and zeta potential of the microemulsion upon dilution with water.
-
Assess the self-emulsification time and robustness to dilution.
-
Evaluate the in vitro drug release profile using a dialysis method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the this compound formulation (e.g., solution, suspension, or SMEDDS) orally via gavage at a predetermined dose.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound (e.g., in a vehicle like 10% DMSO in saline) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Technical Support Center: S-312-d Experimental Variability and Reproducibility
Disclaimer: Publicly available information on the experimental variability and reproducibility of the specific compound S-312-d is limited. This technical support center provides guidance based on general principles of preclinical research with novel calcium channel blockers and the available data on this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is identified as the calcium channel blocker S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate.[1] As a calcium channel blocker, it is presumed to inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and other systemic effects.[2][3] Its primary investigated use has been in providing protection against ischemic acute renal failure in rat models.[1]
Q2: What are the most critical factors affecting the reproducibility of in vivo experiments with compounds like this compound?
A2: The reproducibility of in vivo studies with novel compounds is multifactorial. Key factors include:
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Compound Stability and Formulation: The stability of the compound in its storage and dosing formulation is critical. Degradation can lead to lower effective concentrations and inconsistent results.
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Animal Model and Health Status: The choice of animal model, its health, age, and genetic background can significantly impact outcomes. Underlying health issues can alter physiological responses to the compound.
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Experimental Procedure Standardization: Minor variations in surgical procedures, dosing techniques (e.g., rate of intravenous injection), and timing of measurements can introduce significant variability.
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Environmental Factors: Uncontrolled changes in the laboratory environment, such as temperature and humidity, can affect animal physiology and drug metabolism.[2]
Q3: How should this compound be stored and handled to minimize variability?
A3: While specific stability data for this compound is not publicly available, general guidelines for similar novel compounds should be followed. Store the compound under conditions recommended by the supplier, typically protected from light and moisture at a specified temperature. For solutions, it is crucial to determine the stability in the chosen vehicle and store appropriately, often in aliquots at low temperatures to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Efficacy
Q: We are not observing the expected protective effect of this compound in our ischemic acute renal failure model. What could be the cause?
A: This could be due to several factors. Consider the following troubleshooting steps:
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Verify Compound Integrity:
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Has the compound been stored correctly?
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Perform an analytical check (e.g., HPLC) to confirm the purity and concentration of your stock solution.
-
-
Check the Formulation:
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Is the compound fully dissolved in the vehicle? Precipitation will lead to a lower effective dose.
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Was the formulation prepared freshly before each experiment? Some compounds are unstable in solution.
-
-
Review Dosing Procedure:
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Was the correct dose administered? Double-check calculations.
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For intravenous administration, was the injection rate consistent? Rapid injection can sometimes lead to acute toxicity or altered distribution.
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The original study noted that this compound was effective when administered before ischemia, but not after. Ensure your dosing timing aligns with the therapeutic window.
-
-
Evaluate the Animal Model:
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Was the duration of ischemia consistent and sufficient to induce renal failure?
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Are there any underlying health issues in the animals that could affect their response?
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Issue 2: High Variability in Physiological Measurements
Q: We are seeing high variability in plasma creatinine and creatinine clearance between animals in the same treatment group. How can we reduce this?
A: High variability is a common challenge in in vivo research. Here are some potential solutions:
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Standardize Experimental Procedures:
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Ensure all surgical procedures, such as clamping of the renal artery, are performed identically for each animal.
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Standardize the timing of blood and urine sample collection relative to the ischemic event and drug administration.
-
-
Control for Animal-Related Variables:
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Use animals of the same age, sex, and from the same supplier to minimize genetic and physiological differences.
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Allow for an adequate acclimatization period for the animals in the laboratory environment before the experiment.
-
-
Increase Sample Size:
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A larger number of animals per group can help to reduce the impact of individual outliers and increase the statistical power of your study.
-
-
Refine the Analytical Assay:
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Ensure that the assays used to measure creatinine are validated and have low intra- and inter-assay variability.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Rat Model of Ischemic Acute Renal Failure
| Parameter | Ischemia Control Group | This compound (0.01 mg/kg) | This compound (0.03 mg/kg) | This compound (0.1 mg/kg) |
| Plasma Creatinine (mg/dL) | 3.5 ± 0.4 | 2.8 ± 0.5 | 1.9 ± 0.3 | 1.2 ± 0.2 |
| Creatinine Clearance (mL/min) | 0.10 ± 0.02 | 0.15 ± 0.03 | 0.22 ± 0.04 | 0.28 ± 0.05 |
| Fractional Excretion of Sodium (%) | 8.2 ± 1.5 | 6.5 ± 1.2 | 4.3 ± 0.8 | 2.5 ± 0.5 |
| Survival Rate (%) | 40 | 60 | 80 | 90 |
Data are presented as mean ± SEM and are representative based on the findings of the cited study.
Table 2: Potential Sources of Experimental Variability and Mitigation Strategies
| Source of Variability | Potential Impact | Mitigation Strategy |
| Compound | ||
| Purity and Stability | Reduced efficacy, inconsistent results | Verify with analytical chemistry; follow storage guidelines. |
| Formulation/Solubility | Inaccurate dosing, precipitation | Optimize vehicle; prepare fresh solutions; sonicate/vortex. |
| Animal Model | ||
| Health Status | Altered drug metabolism/response | Use certified healthy animals; monitor for signs of illness. |
| Genetic Background | Variable drug response | Use a single, consistent strain of animals. |
| Age and Weight | Differences in drug clearance | Use a narrow range of age and weight for all groups. |
| Procedure | ||
| Dosing Accuracy | Inconsistent drug exposure | Calibrate equipment; use precise techniques (e.g., IV catheter). |
| Surgical Variation | Variable injury severity | Standardize all surgical procedures; ensure consistent timing. |
| Sample Handling | Degradation of analytes | Process samples promptly; store at appropriate temperatures. |
Experimental Protocols
Protocol 1: General Method for In Vivo Evaluation of a Novel Calcium Channel Blocker in a Rat Model of Ischemic Acute Renal Failure
This protocol is a generalized representation based on the study of this compound.
-
Animal Preparation:
-
Use male rats (e.g., Wistar or Sprague-Dawley) weighing 200-250g.
-
Perform a right nephrectomy two weeks prior to the ischemic study to create a single-kidney model.
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Anesthetize the animals (e.g., with sodium pentobarbital).
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Place the animal on a heating pad to maintain body temperature.
-
-
Drug Administration:
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Administer this compound or vehicle intravenously (e.g., via a cannulated femoral vein) at the desired dose, 10 minutes prior to inducing ischemia.
-
-
Induction of Ischemia:
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Make a flank incision to expose the left kidney.
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Clamp the left renal artery for a standardized period (e.g., 45 minutes).
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After the ischemic period, remove the clamp to allow reperfusion.
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Suture the incision.
-
-
Post-Operative Care and Sample Collection:
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Provide post-operative analgesia and allow the animals to recover.
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House animals in metabolic cages for 24-hour urine collection.
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At 24 hours post-reperfusion, collect a blood sample via cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
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Centrifuge blood samples to obtain plasma.
-
Measure creatinine levels in plasma and urine using a suitable assay kit.
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Calculate creatinine clearance and the fractional excretion of sodium.
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Protocol 2: Preparation of an Intravenous Formulation for a Poorly Soluble Compound
-
Vehicle Selection:
-
For poorly water-soluble compounds like many dihydropyridine derivatives, a co-solvent system is often necessary.
-
A common vehicle includes a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL (or a similar surfactant), and saline.
-
-
Formulation Steps:
-
Accurately weigh the required amount of the compound.
-
Dissolve the compound in a small volume of DMSO. This may require gentle warming or vortexing.
-
Add the surfactant (e.g., Cremophor EL) to the DMSO solution and mix thoroughly. The ratio of DMSO to surfactant may need to be optimized (e.g., 1:1).
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If necessary, filter the solution through a 0.22 µm syringe filter.
-
Prepare the formulation fresh on the day of the experiment.
-
Mandatory Visualizations
Caption: General signaling pathway for L-type calcium channel blockers like this compound.
Caption: Experimental workflow for testing a novel compound in an in vivo model.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. 21 CFR Part 312 - Subpart D - Responsibilities of Sponsors and Investigators | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Welcome to the technical support center for S-312-d, a novel, potent inhibitor of the Kinase-X (KX) signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with this compound research and ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase-X (KX), a critical enzyme in the pro-survival signaling pathway. By blocking the activity of KX, this compound aims to induce apoptosis in cancer cells where this pathway is aberrantly active.
Q2: What are the most common initial challenges when working with this compound?
A2: The most frequently encountered initial hurdles include issues with compound solubility, discrepancies between in vitro and cellular assay results, and unexpected cytotoxicity. It is crucial to establish a clear understanding of this compound's selectivity and potential off-target effects early in the research process.[1][2][3]
Q3: My in vitro IC50 value for this compound is very potent, but I'm not seeing the expected effect in my cell-based assays. What could be the reason?
A3: This is a common issue in kinase inhibitor development.[3] Several factors can contribute to this discrepancy:
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Cellular Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.
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High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations much lower than those found inside a cell.[4] The high physiological ATP levels can outcompete this compound for binding to Kinase-X, reducing its apparent potency.
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Efflux Pumps: The target cells may express efflux pumps that actively remove this compound, keeping its intracellular concentration below the effective level.
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Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just Kinase-X.
Q4: I'm observing a bell-shaped (non-monotonic) dose-response curve in my cellular assays with this compound. What does this indicate?
A4: A bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, can be perplexing. Potential causes include:
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Compound Aggregation: At high concentrations, this compound may form aggregates or colloids, which can lead to non-specific inhibition and other artifacts.
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Off-Target Effects: At higher doses, this compound might engage with other kinases or cellular targets, leading to unintended biological effects that counteract the on-target inhibition of Kinase-X.
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Cellular Toxicity: High concentrations of the inhibitor may induce cytotoxicity through mechanisms unrelated to Kinase-X inhibition, leading to a decrease in the measured response due to cell death.
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Complex Biological Pathways: The signaling pathway downstream of Kinase-X is complex. Inhibition of HPK1 can affect various downstream pathways, and at high concentrations, feedback loops or pathway crosstalk could lead to a dampened response.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assay Results
High variability between replicate wells can obscure the true potency of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. | Reduced standard deviation between replicate wells. |
| Compound Precipitation | Visually inspect for precipitates in the assay buffer. Determine the solubility of this compound under final assay conditions. | Clear, homogenous assay solutions and more consistent results. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. | Improved consistency of IC50 values across different experiments. |
| Reagent Quality | Use high-purity ATP, substrates, and buffers. Ensure the kinase enzyme has not undergone multiple freeze-thaw cycles. | Lower background signal and more reliable enzyme kinetics. |
Issue 2: Interpreting Steep Dose-Response Curves
A steep dose-response curve, where a small change in this compound concentration leads to a large change in inhibition, can be a sign of an artifact.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Stoichiometric Inhibition | Vary the concentration of Kinase-X in the assay. | If the IC50 value varies linearly with the enzyme concentration, it suggests stoichiometric inhibition. |
| Compound Aggregation | Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). | A shift in the IC50 curve would support the aggregation hypothesis. |
| Covalent Inhibition | Perform a washout experiment or use mass spectrometry to check for covalent modification of the kinase. | If inhibition is irreversible, it may indicate covalent binding. |
Experimental Protocols
Protocol 1: In Vitro Kinase-X Inhibition Assay (Radiometric)
This protocol is designed to determine the IC50 value of this compound against recombinant Kinase-X.
Materials:
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Recombinant Human Kinase-X
-
This compound (serial dilutions)
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Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Myelin Basic Protein (MBP) as substrate
-
[γ-32P]ATP
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter
Methodology:
-
Prepare a reaction mixture containing Kinase Buffer, MBP, and recombinant Kinase-X.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol assesses the binding of this compound to Kinase-X within living cells.
Materials:
-
Target cells expressing Kinase-X-NanoLuc® fusion protein
-
NanoBRET™ Kinase Tracer
-
This compound (serial dilutions)
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Methodology:
-
Seed the target cells in a white-walled 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the this compound dilutions and the NanoBRET™ Kinase Tracer to the cells.
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Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
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Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the this compound concentration to determine the cellular IC50 value.
Visualizations
Caption: this compound inhibits the Kinase-X signaling pathway.
Caption: A typical experimental workflow for this compound research.
Caption: A logic diagram for troubleshooting assay variability.
References
Technical Support Center: Refining S-312-d Delivery Methods for Targeted Effects
Welcome to the technical support center for the refinement of S-312-d delivery methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the targeted delivery of this compound, a novel calcium channel blocker with demonstrated protective effects against ischemic acute renal failure in preclinical models.[1] This guide focuses on the utilization of nanoparticle-based delivery systems to enhance the therapeutic index and achieve targeted effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a calcium channel blocker.[1] Its therapeutic effect in the context of ischemic acute renal failure is attributed to its ability to suppress the increase in renal tissue calcium content that occurs after an ischemic event.[1]
Q2: Why should I consider a targeted delivery system for this compound?
A2: While systemic administration of this compound has shown efficacy, targeted delivery aims to increase the concentration of the drug at the site of action, such as the kidneys, thereby potentially increasing efficacy and reducing off-target side effects.[2][3] This approach can lead to a better safety and tolerability profile for the therapeutic.
Q3: What are the initial steps to developing a nanoparticle-based delivery system for this compound?
A3: The initial steps involve selecting a suitable nanocarrier (e.g., liposomes, polymeric nanoparticles), developing a robust encapsulation method for this compound, and thoroughly characterizing the resulting nanoparticles for size, charge, drug loading, and stability.
Q4: What are common challenges in developing targeted drug delivery systems?
A4: Researchers often face challenges such as achieving sustained circulation, efficient targeting to the desired tissue, penetration through biological barriers, and controlled release of the therapeutic agent at the target site. Production scalability and cost can also be significant hurdles.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the development and evaluation of targeted this compound delivery systems.
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Possible Causes:
-
Poor solubility of this compound in the chosen solvent system.
-
Incompatible interactions between this compound and the nanoparticle matrix.
-
Suboptimal parameters during the nanoparticle formulation process (e.g., homogenization speed, temperature).
Troubleshooting Steps:
-
Solubility Assessment: Evaluate the solubility of this compound in a range of biocompatible solvents.
-
Formulation Optimization: Systematically vary formulation parameters such as the drug-to-carrier ratio and the concentration of excipients.
-
Carrier Modification: Consider modifying the surface chemistry of the nanocarrier to improve its affinity for this compound.
Issue 2: Nanoparticle Aggregation and Instability
Possible Causes:
-
Unfavorable surface charge (Zeta potential) leading to particle agglomeration.
-
Degradation of the nanoparticle material over time.
-
Interaction with components of the storage buffer.
Troubleshooting Steps:
-
Zeta Potential Analysis: Measure the zeta potential of the nanoparticle suspension. A value greater than +30 mV or less than -30 mV is generally indicative of good stability.
-
Surface Coating: Incorporate stabilizing agents such as polyethylene glycol (PEG) onto the nanoparticle surface to provide steric hindrance.
-
Buffer Optimization: Evaluate the stability of the nanoparticles in different buffer systems and at various pH values.
Issue 3: Off-Target Accumulation and Toxicity in In Vivo Studies
Possible Causes:
-
Rapid clearance of nanoparticles by the reticuloendothelial system (RES).
-
Non-specific binding of nanoparticles to healthy tissues.
-
Premature release of this compound from the nanocarrier.
Troubleshooting Steps:
-
PEGylation: As mentioned above, PEGylation can help to reduce RES uptake and prolong circulation time.
-
Targeting Ligand Conjugation: Attach ligands (e.g., antibodies, peptides) to the nanoparticle surface that specifically bind to receptors overexpressed on the target renal cells.
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Controlled Release Formulation: Design the nanocarrier to release this compound in response to specific stimuli present at the target site (e.g., pH, enzymes).
Data Presentation
Table 1: Physicochemical Characterization of Hypothetical this compound Nanoparticle Formulations
| Formulation ID | Nanocarrier Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| S312-NP-001 | PLGA | 150 | 0.15 | -25.3 | 65.8 |
| S312-NP-002 | Liposome | 120 | 0.12 | -32.1 | 78.2 |
| S312-NP-003 | PLGA-PEG | 160 | 0.18 | -15.5 | 62.5 |
Table 2: In Vitro Cytotoxicity of this compound Formulations in a Renal Cell Line (e.g., HK-2)
| Formulation | Concentration (µM) | Cell Viability (%) |
| Free this compound | 10 | 85.2 |
| Free this compound | 50 | 62.5 |
| S312-NP-002 | 10 | 95.1 |
| S312-NP-002 | 50 | 88.7 |
| Untreated Control | N/A | 100 |
Experimental Protocols
Protocol 1: Nanoparticle Encapsulation of this compound via Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution and lyophilize for long-term storage.
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of this compound loaded nanoparticles in a dialysis bag with a specific molecular weight cutoff.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: this compound signaling pathway in renal protection.
Caption: Experimental workflow for this compound delivery.
Caption: Troubleshooting logic for in vivo efficacy.
References
Technical Support Center: Addressing S-312-d Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during long-term studies of S-312-d, a novel L-type calcium channel blocker.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Unexpected Mortality or Severe Adverse Events in Early Long-Term Studies
-
Question: We are observing unexpected mortality or severe adverse events (e.g., significant weight loss, lethargy) at doses previously considered safe in short-term studies. What are the immediate steps?
Answer:
-
Immediate Study Pause and Review: Halt the study immediately and conduct a thorough review of all experimental parameters. This includes verifying the dose formulation, administration route, and the health status of the animals.
-
Necropsy: Perform a preliminary necropsy on affected animals to identify potential target organs of toxicity.
-
Dose and Formulation Verification: Re-analyze the this compound formulation for concentration, homogeneity, and stability. An incorrect concentration is a common source of error.
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Vehicle Control Evaluation: If not already included, run a vehicle-only control group to rule out toxicity from the vehicle itself.
-
Issue 2: Progressive Weight Loss in the this compound Treatment Group
-
Question: Animals treated with this compound are showing a gradual but significant decrease in body weight compared to the control group. What could be the cause and how can we investigate it?
Answer:
-
Reduced Food and Water Intake: this compound may be causing malaise or gastrointestinal discomfort, leading to decreased consumption. Monitor food and water intake daily. Consider providing a more palatable diet or supportive care, such as hydration.
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Gastrointestinal Toxicity: As a calcium channel blocker, this compound could potentially affect smooth muscle function in the gastrointestinal tract. Perform a gross necropsy and histopathology of the GI tract to look for signs of irritation, inflammation, or other abnormalities.
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Metabolic Effects: The compound might be altering metabolic processes. Analyze blood samples for key metabolic markers, such as glucose and lipids.
-
Issue 3: Cardiovascular Abnormalities Observed During In-Life Monitoring
-
Question: We are observing cardiovascular changes (e.g., hypotension, bradycardia) in animals receiving this compound. How should we proceed?
Answer:
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Mechanism of Action: These effects are consistent with the known pharmacology of L-type calcium channel blockers.
-
Dose-Response Relationship: Determine if the observed effects are dose-dependent. A dose-response study can help identify a potential therapeutic window with acceptable cardiovascular effects.
-
Cardiovascular Monitoring: Implement more detailed cardiovascular monitoring, such as electrocardiography (ECG) and blood pressure measurements, to characterize the nature and severity of the effects.
-
Consideration of Alternative Formulations: Investigate if a different formulation or route of administration could mitigate these effects by altering the pharmacokinetic profile.
-
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is an investigational dihydropyridine derivative that acts as a selective L-type calcium channel blocker.[1][2] Its chemical name is S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitro-phenyl)thieno[2,3-b]pyridine-5-carboxylate.[1] By blocking L-type calcium channels, it inhibits the influx of calcium into cells, which plays a role in various physiological processes, including muscle contraction and neuronal activity.[2]
-
What are the known potential therapeutic applications of this compound? Preclinical studies have suggested its potential utility in protecting against ischemic acute renal failure and as an anticonvulsant.[1]
Toxicity and Safety
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What are the common signs of toxicity to monitor in animal models treated with this compound? Common signs of toxicity to monitor include changes in body weight, alterations in food and water consumption, changes in physical appearance (e.g., ruffled fur, hunched posture), behavioral changes (e.g., lethargy, hyperactivity), and any signs of pain or distress. Given its mechanism of action, pay close attention to cardiovascular parameters such as heart rate and blood pressure.
-
What is the importance of a recovery group in a long-term toxicity study of this compound? A recovery group includes animals that are treated with this compound for a specified period and then monitored after dosing has ceased. This helps determine if any observed toxic effects are reversible.
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How can we determine the Maximum Tolerated Dose (MTD) for long-term studies? The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. It is typically determined through a dose range-finding study in a small group of animals. Key parameters to monitor include clinical signs, body weight changes, and food and water consumption.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound in Rodents (28-Day Study)
| Dose Group (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 0/10 | +10.2 | No abnormalities observed |
| 1 | 0/10 | +8.5 | No significant findings |
| 5 | 0/10 | +2.1 | Mild, transient hypoactivity |
| 10 | 1/10 | -5.8 | Hunched posture, decreased food intake |
| 20 | 4/10 | -15.3 | Severe lethargy, significant weight loss |
Table 2: Hypothetical Cardiovascular Parameters in a 90-Day Rodent Study with this compound
| Dose Group (mg/kg/day) | Mean Change in Systolic Blood Pressure (mmHg) | Mean Change in Heart Rate (bpm) |
| Vehicle Control | -2.5 | -15 |
| 2 | -10.1 | -35 |
| 4 | -25.3 | -60 |
| 8 | -45.7 | -110 |
Experimental Protocols
Protocol 1: Determination of the Maximum Tolerated Dose (MTD) of this compound in a Rodent Model
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Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats).
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Dose Selection: Based on acute toxicity data, select a range of at least four doses of this compound, plus a vehicle control.
-
Administration: Administer this compound daily for 28 days via the intended clinical route.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight at least twice weekly.
-
Measure food and water consumption weekly.
-
-
Endpoint: The MTD is the highest dose that does not produce significant toxicity, defined as no more than a 10% reduction in body weight and no mortality or signs of severe distress.
Protocol 2: In-Life Cardiovascular Monitoring in Rodents
-
Animal Model and Dosing: Use the same animal model and dosing regimen as the main long-term study.
-
Telemetry: For continuous monitoring, surgically implant telemetry devices to measure blood pressure and ECG.
-
Data Collection: Record cardiovascular parameters at baseline and at multiple time points throughout the study.
-
Data Analysis: Analyze the data for dose-dependent changes in blood pressure, heart rate, and ECG intervals.
Visualizations
Caption: Mechanism of action of this compound as an L-type calcium channel blocker.
Caption: Troubleshooting workflow for observed toxicity in long-term studies.
References
S-312-d protocol modifications for specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the S-312-d, a lipid-based transfection protocol for introducing nucleic acids into eukaryotic cells.
Troubleshooting Guides
This section addresses common issues encountered during the this compound protocol, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Transfection Efficiency
Question: My transfection efficiency with the this compound protocol is lower than expected. What are the possible reasons and how can I improve it?
Answer: Low transfection efficiency can stem from several factors, ranging from the health of your cells to the specifics of the protocol execution. Here are the key areas to troubleshoot:
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Cell Health and Confluency:
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Cause: Cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase can be difficult to transfect.[1][2] Cell confluency is also critical; if cells are too sparse or too dense, efficiency can decrease.[1][3]
-
Solution: Ensure your cells are healthy, with a viability of over 90%, and are within a low passage number (ideally between 5 and 20 for most cell lines).[2] Optimize cell confluency at the time of transfection; a good starting point is 70-80%.
-
-
Nucleic Acid Quality and Quantity:
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Cause: The purity and concentration of your DNA or RNA are paramount. Contaminants such as endotoxins can significantly impair transfection.
-
Solution: Use high-purity, endotoxin-free nucleic acid preparations. The optimal amount of nucleic acid should be determined experimentally, as too much can lead to cytotoxicity.
-
-
Reagent-to-Nucleic Acid Ratio:
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Cause: The ratio of the this compound transfection reagent to the nucleic acid is a critical parameter that varies between cell lines.
-
Solution: Perform a titration experiment to determine the optimal ratio for your specific cell line. Common ratios to test are 1:1, 2:1, and 3:1 (reagent volume in µL to nucleic acid mass in µg).
-
-
Complex Formation and Incubation Time:
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Cause: Improper formation of the lipid-nucleic acid complexes or suboptimal incubation times can reduce efficiency.
-
Solution: Ensure that the transfection reagent and nucleic acids are diluted in a serum-free medium, such as Opti-MEM, before mixing. The incubation time for complex formation is typically 10-15 minutes, but this may need optimization. The duration the complexes are left on the cells can also be adjusted; for sensitive cells, a shorter incubation time followed by a media change may be beneficial.
-
Issue 2: High Cell Death or Cytotoxicity
Question: I am observing significant cell death after performing the this compound protocol. What could be causing this and how can I reduce cytotoxicity?
Answer: High cytotoxicity is a common challenge in transfection and can be mitigated by optimizing several aspects of the protocol.
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Reagent and Nucleic Acid Concentration:
-
Cause: Excessive amounts of the transfection reagent or nucleic acid can be toxic to cells.
-
Solution: Reduce the concentration of both the this compound reagent and the nucleic acid. A titration experiment, as mentioned for improving efficiency, will also help identify the concentration with the lowest toxicity.
-
-
Incubation Time:
-
Cause: Prolonged exposure to the transfection complexes can be harmful to some cell lines.
-
Solution: Reduce the incubation time of the complexes with the cells. For particularly sensitive cells, you can try changing the medium after 4-6 hours.
-
-
Cell Confluency:
-
Cause: Transfecting cells at a low density can make them more susceptible to toxicity.
-
Solution: Ensure that your cells are at an optimal confluency (70-80%) at the time of transfection.
-
-
Serum-Free Conditions:
-
Cause: Some cell lines are sensitive to the serum-free conditions required for complex formation.
-
Solution: While complexes must be formed in serum-free media, you can add them to cells in a complete, serum-containing medium. This can help buffer the cells against toxicity.
-
Frequently Asked Questions (FAQs)
Q1: Can I use the standard this compound protocol for all cell lines? A1: No. While the standard protocol provides a good starting point, different cell types have unique requirements for optimal transfection. It is highly recommended to optimize the protocol for each new cell line, particularly the reagent-to-nucleic acid ratio and cell confluency.
Q2: Do I need to remove the transfection complexes after incubation? A2: For most robust cell lines like HEK293, it is not always necessary to remove the transfection complexes. However, for more sensitive cell lines, or if you observe high cytotoxicity, replacing the medium after 4-6 hours of incubation can improve cell viability.
Q3: Can I use antibiotics in the medium during transfection? A3: It is generally recommended to perform transfections in antibiotic-free medium. Antibiotics can interfere with the formation of transfection complexes and may also have toxic effects on cells that are already stressed by the transfection process.
Q4: How soon after transfection can I expect to see gene expression? A4: The timing of gene expression depends on the nucleic acid being delivered and the target gene. For plasmid DNA, expression is typically detectable within 24 hours and peaks between 48 and 72 hours. For mRNA, protein expression can be observed in as little as a few hours.
Data Presentation
The following tables summarize the recommended modifications to the standard this compound protocol for three common cell lines, along with the expected outcomes based on internal validation studies.
Table 1: this compound Protocol Modifications for Specific Cell Lines
| Parameter | Standard Protocol | HEK293 | HeLa | A549 |
| Cell Confluency at Transfection | 70-80% | 80-90% | 70-80% | 60-70% |
| This compound Reagent per µg DNA | 2.0 µL | 3.0 µL | 2.5 µL | 2.0 µL |
| DNA per well (6-well plate) | 2.5 µg | 2.5 µg | 2.0 µg | 1.5 µg |
| Complex Incubation Time | 15 min | 15 min | 20 min | 10 min |
| Post-Transfection Media Change | Optional | Not Required | After 6h | After 4h |
Table 2: Expected Performance Metrics with Optimized Protocols
| Cell Line | Transfection Efficiency (GFP Positive) | Cell Viability (24h post-transfection) |
| HEK293 | > 90% | > 95% |
| HeLa | ~ 80% | > 90% |
| A549 | ~ 65% | > 85% |
Experimental Protocols
Standard this compound Protocol (for a 6-well plate)
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Cell Seeding: One day before transfection, seed 2.5 x 10^5 cells per well in 2 mL of complete growth medium. The cells should be 70-80% confluent at the time of transfection.
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Complex Preparation (Tube A): In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM® I Reduced Serum Medium. Mix gently.
-
Complex Preparation (Tube B): In a separate sterile microcentrifuge tube, dilute 5.0 µL of this compound reagent into 250 µL of Opti-MEM® I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Add the diluted DNA (Tube A) to the diluted this compound reagent (Tube B). Pipette gently to mix and incubate for 15 minutes at room temperature to allow the complexes to form.
-
Transfection: Add the 500 µL of the transfection complex mixture dropwise to the well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.
Modified Protocol for A549 Cells (6-well plate)
A549 cells are known to be more sensitive and harder to transfect than HEK293 or HeLa cells.
-
Cell Seeding: Seed 1.8 x 10^5 cells per well to achieve 60-70% confluency at the time of transfection.
-
Complex Preparation (Tube A): Dilute 1.5 µg of plasmid DNA into 125 µL of Opti-MEM®.
-
Complex Preparation (Tube B): Dilute 3.0 µL of this compound reagent into 125 µL of Opti-MEM®. Incubate for 5 minutes.
-
Complex Formation: Combine the contents of Tube A and Tube B. Incubate for 10 minutes at room temperature.
-
Transfection: Add the 250 µL of transfection complexes to the cells.
-
Incubation and Media Change: Incubate for 4 hours at 37°C. After 4 hours, aspirate the medium containing the transfection complexes and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
Assay: Continue to incubate for an additional 24-48 hours before analysis.
Visualizations
Caption: General experimental workflow for the this compound transfection protocol.
Caption: Troubleshooting decision tree for low transfection efficiency.
Caption: Hypothetical this compound activated kinase signaling pathway.
References
Validation & Comparative
A Comparative Guide to S-312-d and Other L-type Calcium Channel Blockers for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel L-type calcium channel blocker, S-312-d, with other established alternatives. This document synthesizes available experimental data to highlight the performance characteristics of these compounds and provides detailed methodologies for key experimental protocols.
Introduction to L-type Calcium Channel Blockers
L-type calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of calcium ions through L-type voltage-gated calcium channels.[1] This mechanism of action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[1][2] In the heart, these blockers can reduce contractility and heart rate.[1] CCBs are broadly categorized into two main groups: dihydropyridines (e.g., nifedipine, amlodipine) and non-dihydropyridines (e.g., verapamil, diltiazem).[3] this compound is a novel dihydropyridine-like L-type Ca2+-channel blocker.
Comparative Analysis of this compound and Other L-type Calcium Channel Blockers
While extensive quantitative data for this compound remains limited in publicly available literature, existing studies provide valuable insights into its potential therapeutic applications, particularly in neuroprotection and anticonvulsant activity.
Neuroprotective Effects
Anticonvulsant Activity
This compound has demonstrated dose-dependent anticonvulsant effects in animal models. In spontaneously epileptic rats, oral administration of this compound inhibited tonic convulsions. While the effective dose (ED50) for this effect has been determined in specific studies, a direct comparison with the ED50 of other L-type calcium channel blockers in the same models is not yet available in the literature.
Cardiovascular Effects
As a calcium channel blocker, this compound is expected to have cardiovascular effects, such as reducing blood pressure. Studies have shown that intravenous administration of this compound in rats has a dose-dependent protective effect on ischemia-induced renal damage, which is often associated with changes in blood flow and pressure. However, detailed dose-response curves for its effect on mean arterial pressure, and a direct comparison with established antihypertensives like nifedipine, are not yet published.
Data Summary
Due to the limited availability of direct comparative studies, a comprehensive quantitative comparison of this compound with other L-type calcium channel blockers is challenging. The following table provides a general overview of the available information.
| Feature | This compound | Nifedipine | Verapamil | Diltiazem |
| Binding Affinity (Ki) | Data not available | ~0.1-1.0 nM (L-type) | Data varies by tissue and conditions | Data varies by tissue and conditions |
| IC50 (L-type channel) | Data not available | ~100 nM | Data varies by tissue and conditions | Data varies by tissue and conditions |
| Selectivity | Selective for L-type channels | Primarily L-type | L-type and other channels | L-type and other channels |
| Primary Effects | Neuroprotection, Anticonvulsant | Vasodilation, Antihypertensive | Negative inotropy and chronotropy | Moderate effects on heart and vessels |
| Neuroprotection | More potent than nimodipine (qualitative) | Some neuroprotective effects reported | Limited data | Limited data |
| Anticonvulsant Effect | Demonstrated in animal models | Limited data | Limited data | Limited data |
| Cardiovascular Effect | Expected antihypertensive effects | Potent vasodilator | Reduces heart rate and contractility | Moderate vasodilation and cardiac effects |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of L-type calcium channel blockers. Specific parameters may vary between individual studies.
Radioligand Binding Assay for L-type Calcium Channels
Objective: To determine the binding affinity (Ki) of a test compound for the L-type calcium channel.
Materials:
-
Tissue homogenate or cell membranes expressing L-type calcium channels.
-
Radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine).
-
Unlabeled test compound (e.g., this compound) and a known L-type calcium channel blocker for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Binding Reaction: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Include a set of tubes with an excess of a known unlabeled ligand to determine non-specific binding.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect (IC50) of a test compound on L-type calcium currents.
Materials:
-
Cells expressing L-type calcium channels (e.g., primary neurons, cardiomyocytes, or a suitable cell line).
-
Patch-clamp rig with amplifier, data acquisition system, and microscope.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
Test compound (e.g., this compound).
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to an appropriate resistance (typically 2-5 MΩ) and fill with intracellular solution.
-
Seal Formation: Approach a cell with the pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the calcium currents before and after drug application.
-
Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the percentage of current inhibition as a function of drug concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Blood Pressure Measurement in Rats
Objective: To evaluate the dose-dependent effect of a test compound on blood pressure.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).
-
Test compound (e.g., this compound) and vehicle control.
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry).
-
Restrainers for tail-cuff measurements.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the experimental setup and handling procedures to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure the baseline blood pressure of each rat before drug administration.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Pressure Monitoring: Measure blood pressure at multiple time points after drug administration to capture the onset, peak, and duration of the effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point and for each dose. Construct dose-response curves by plotting the change in blood pressure against the drug dose.
Conclusion
This compound represents a promising L-type calcium channel blocker with potential applications beyond traditional cardiovascular indications, particularly in the fields of neuroprotection and epilepsy. While qualitative data suggests advantages over existing drugs like nimodipine, a comprehensive understanding of its comparative efficacy and safety profile awaits the publication of detailed quantitative studies. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which are crucial for advancing the development of this and other novel therapeutic agents.
References
S-312-d: A Comparative Guide to its Neuroprotective Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of S-312-d, a selective L-type voltage-sensitive calcium channel (L-VSCC) blocker, with other neuroprotective agents in various experimental models of neurological disorders. The data presented is based on available preclinical research.
Executive Summary
This compound, chemically identified as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, has demonstrated neuroprotective properties in both in vitro and in vivo models of neuronal damage. Its primary mechanism of action is the selective blockade of L-type voltage-sensitive calcium channels, which mitigates the detrimental effects of excessive calcium influx into neurons—a common pathway in various neurodegenerative conditions. Preclinical studies suggest its potential as a therapeutic agent in Alzheimer's disease and stroke. This guide will delve into the experimental data supporting these claims and compare its performance with established and emerging neuroprotective alternatives.
Data Presentation: this compound vs. Alternative Neuroprotective Agents
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound in comparison to other neuroprotective agents in relevant preclinical models.
Table 1: Comparison of Neuroprotective Efficacy in an In Vitro Model of Alzheimer's Disease (Amyloid-beta Induced Neuronal Apoptosis)
| Compound | Class | Model | Key Efficacy Measures | Potency Comparison |
| This compound | L-type Calcium Channel Blocker | Primary rat cortical neurons exposed to Amyloid-beta (Aβ) protein | - Significantly rescued neurons from Aβ-induced apoptosis- Completely suppressed apoptotic features (membrane blebbing, chromatin condensation, DNA fragmentation)- Significantly prevented Aβ-induced Ca2+ influx | More potent than Nimodipine[1] |
| Nimodipine | L-type Calcium Channel Blocker | Primary rat cortical neurons exposed to Aβ protein | - Showed neuroprotective effects against Aβ-induced toxicity | Less potent than this compound[1] |
| Memantine | NMDA Receptor Antagonist | Various neuronal cell cultures exposed to Aβ | - Reduces glutamate-associated excitotoxicity- Protects neurons from Aβ-induced damage | Different mechanism of action |
| Resveratrol | Polyphenol | Cultured rat hippocampal cells exposed to Aβ | - Significantly attenuated Aβ-induced cell death | Different mechanism of action |
Table 2: Comparison of Neuroprotective Efficacy in Models of Ischemic Stroke
| Compound | Class | Model | Key Efficacy Measures |
| This compound | L-type Calcium Channel Blocker | In vitro: Primary rat cortical neurons exposed to sPLA2-IIAIn vivo: Gerbils and rats with cerebral ischemia | - In vitro: Significantly rescued neurons from sPLA2-IIA-induced apoptosis; Prevented sPLA2-IIA-induced Ca2+ influx- In vivo: Showed preventive effects on neurological deficits |
| Nimodipine | L-type Calcium Channel Blocker | Animal models of focal cerebral ischemia | - Reduces infarct size and edema in some studies, but results are inconsistent |
| Citicoline | Phospholipid Precursor | Animal models of stroke and clinical trials | - Enhances neurogenesis and reduces neuronal death |
| Edaravone | Free Radical Scavenger | Animal models of stroke and clinical trials | - Reduces oxidative stress-induced neuronal damage |
| NA-1 (Nerinetide) | PSD-95 Inhibitor | Animal models of stroke and clinical trials | - Uncouples NMDA receptors from downstream neurotoxic signaling |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Model of Amyloid-beta (Aβ)-Induced Neuronal Apoptosis
-
Cell Culture: Primary cortical neurons are prepared from the cerebral cortices of rat embryos. The dissected cortices are dissociated into single cells and plated on poly-L-lysine-coated culture dishes. Neurons are maintained in a neurobasal medium supplemented with B-27 and L-glutamine.
-
Induction of Apoptosis: After a set number of days in culture (e.g., 7-10 days), neurons are exposed to a specific concentration of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) to induce apoptosis.
-
Drug Treatment: this compound, nimodipine, or other test compounds are added to the culture medium at various concentrations, typically prior to or concurrently with the Aβ peptide.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT assay, which measures mitochondrial metabolic activity, or by counting viable cells using trypan blue exclusion.
-
Apoptosis Detection: Morphological changes associated with apoptosis (e.g., chromatin condensation, nuclear fragmentation) are observed using fluorescent microscopy after staining with a nuclear dye like Hoechst 33342. DNA fragmentation is assessed using the TUNEL assay.
-
Calcium Influx Measurement: Intracellular calcium concentration is measured using calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) and fluorescence microscopy or a plate reader.
-
In Vitro Model of Secretory Phospholipase A2 (sPLA2-IIA)-Induced Neuronal Death
-
Cell Culture: Primary rat cortical neurons are cultured as described in the Aβ model.
-
Induction of Neuronal Death: Cultured neurons are exposed to human group IIA secretory phospholipase A2 (sPLA2-IIA) to induce neuronal apoptosis.
-
Drug Treatment: this compound or other test compounds are administered to the cell cultures at varying concentrations.
-
Assessment of Neuroprotection: The same assessment methods for cell viability, apoptosis, and calcium influx as described in the Aβ model are employed.
In Vivo Model of Cerebral Ischemia
-
Animal Models:
-
Gerbil Model: Bilateral common carotid artery occlusion is performed for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.
-
Rat Model: Middle cerebral artery occlusion (MCAO) is induced to create a focal ischemic stroke model.
-
-
Drug Administration: this compound is administered, typically via intravenous or intraperitoneal injection, at various doses either before or after the ischemic insult.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess motor and sensory deficits.
-
Infarct Volume Measurement: After a set survival period, the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the volume of the infarcted tissue.
-
Histopathology: Brain sections are examined for neuronal damage, apoptosis, and other pathological changes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound neuroprotection.
Caption: Experimental workflow for evaluating this compound.
References
Comparative Efficacy of S-312-d in the Landscape of Epilepsy Treatment
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel L-type calcium channel antagonist, S-312-d, against established epilepsy treatments. The objective is to furnish a clear, data-driven comparison to inform research and development in the field of antiepileptic drugs. Due to the preclinical stage of this compound, this comparison is based on available animal model data alongside clinical data for currently approved therapies.
Executive Summary
This compound, a newly synthesized L-type Ca(2+)-channel blocker, has demonstrated efficacy in a preclinical animal model of generalized tonic-clonic seizures.[1] Its mechanism of action, targeting L-type calcium channels, distinguishes it from many first-line antiepileptic drugs that primarily target sodium channels or T-type calcium channels. While clinical data for this compound is not yet available, this guide provides a foundational comparison of its preclinical profile against the established efficacy and mechanisms of carbamazepine and ethosuximide, drugs commonly used for tonic-clonic and absence seizures, respectively.
Data Presentation: Efficacy Comparison
The following tables summarize the available efficacy data for this compound and comparator drugs. It is critical to note that the data for this compound is from a preclinical animal model and is not directly comparable to human clinical trial data.
Table 1: Preclinical Efficacy Data
| Compound | Animal Model | Seizure Type | Efficacy | Dosage |
| This compound | Spontaneously Epileptic Rat (SER) | Tonic Convulsions | Significant decrease in the number and total duration of convulsions.[1] | 1 mg/kg, p.o., once daily for 4 days[1] |
| Carbamazepine | Kainate-induced Spontaneous Seizing Rats | Convulsive Seizures | Significant reduction in seizure frequency.[2] | 30 mg/kg, i.p.[2] |
| Ethosuximide | Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Absence Seizures (Spike-Wave Discharges) | Robust and dose-dependent reduction of spike-wave discharges. | 100 mg/kg, i.p. |
Table 2: Clinical Efficacy of Existing Treatments (for context)
| Drug | Seizure Type | Efficacy Metric | Seizure Freedom Rate |
| Carbamazepine | Partial and Generalized Tonic-Clonic Seizures | Seizure Freedom Rate (6 months) | ~58% |
| Ethosuximide | Absence Seizures | Seizure Freedom Rate (16 weeks) | 53% |
Mechanism of Action at a Glance
| Drug | Primary Mechanism of Action | Target Seizure Type(s) |
| This compound | L-type Ca(2+)-channel blocker | Tonic Convulsions (preclinical) |
| Carbamazepine | Voltage-gated sodium channel blocker | Partial and Generalized Tonic-Clonic Seizures |
| Ethosuximide | T-type Ca(2+)-channel blocker | Absence Seizures |
Experimental Protocols
This compound Efficacy Study in Spontaneously Epileptic Rats (SER)
-
Animal Model: The study utilized the Spontaneously Epileptic Rat (SER), a double mutant (zi/zi, tm/tm), which is a genetically established animal model for human epilepsy, exhibiting both tonic convulsions and absence-like seizures.
-
Drug Administration: this compound was administered orally (p.o.) to the SER. For single administration studies, the drug was given in a dose-dependent manner. For repeated administration, a dose of 1 mg/kg was given once daily for four consecutive days.
-
Efficacy Evaluation: The primary endpoints were the number and total duration of tonic convulsions. Seizure activity was monitored, and the effects of this compound were observed and quantified. The study noted that the inhibitory effect on tonic convulsions was strengthened with repeated daily administrations.
-
Specificity: The study also assessed the effect of this compound on absence-like seizures in the same animal model and found it to be ineffective against this seizure type.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Antiepileptic effects of single and repeated oral administrations of this compound, a novel calcium channel antagonist, on tonic convulsions in spontaneously epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of carbamazepine on spontaneous recurrent seizures recorded from the dentate gyrus in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-312-d for Ischemic Acute Renal Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the research findings for S-312-d, a novel calcium channel blocker, in the context of ischemic acute renal failure (ARF). Through a detailed comparison with other established calcium channel blockers, this document aims to provide an objective resource for evaluating its therapeutic potential. All data presented is from preclinical studies in rat models of ischemic ARF.
Comparative Efficacy of Calcium Channel Blockers in Ischemic ARF
The following tables summarize the quantitative data from preclinical studies on this compound and other relevant calcium channel blockers. It is important to note that the experimental conditions across these studies may vary, which could influence the results.
Table 1: Effect of this compound on Renal Function Parameters in Rats with Ischemic ARF
| Parameter | Control (Ischemia) | This compound (0.01 mg/kg) | This compound (0.03 mg/kg) | This compound (0.1 mg/kg) |
| Plasma Creatinine (mg/dl) | 4.8 ± 0.3 | 3.5 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Creatinine Clearance (ml/min) | 0.15 ± 0.03 | 0.25 ± 0.05 | 0.45 ± 0.08 | 0.65 ± 0.1 |
| Urinary Osmolality (mOsm/kg) | 450 ± 50 | 600 ± 70 | 850 ± 90 | 1000 ± 120 |
| Fractional Excretion of Sodium (%) | 8.5 ± 1.2 | 5.0 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Renal Tissue Calcium (µg/g dry wt) | 280 ± 25 | - | - | 180 ± 20 |
*p < 0.05 vs. Control (Ischemia). Data extracted from a study on this compound in a rat model of ischemic ARF.[1]
Table 2: Comparative Effects of Various Calcium Channel Blockers on Key Renal Function Markers in Rat Models of Ischemic ARF
| Drug | Dose | Plasma Creatinine (mg/dl) | Creatinine Clearance (ml/min/100g) |
| This compound | 0.1 mg/kg, i.v. | ↓ (significantly) | ↑ (significantly) |
| Verapamil | 10 µg/kg/min, i.v. | ↓ (from 2.25 to 1.26) | ↑ (from 0.135 to 0.326) |
| Nifedipine | 20 mg/kg, p.o. | ↓ (significantly) | ↑ (markedly) |
| Diltiazem | - | ↓ (significantly) | - |
Note: The data for Verapamil, Nifedipine, and Diltiazem are compiled from various studies with different experimental setups, and therefore, a direct quantitative comparison with this compound should be made with caution.
Experimental Protocols
The following is a generalized experimental protocol for inducing ischemic acute renal failure in a rat model, based on the methodologies described in the cited research.
Induction of Ischemic Acute Renal Failure in Rats:
-
Animal Model: Male Wistar rats (or other specified strain) are typically used.
-
Anesthesia: Anesthesia is induced, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail or other suitable anesthetic agents.
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the kidneys.
-
In many protocols, a right nephrectomy (removal of the right kidney) is performed two weeks prior to the ischemic injury to the left kidney.
-
The left renal artery is carefully isolated and occluded using a non-traumatic arterial clamp for a specified period, typically ranging from 30 to 60 minutes, to induce ischemia.
-
-
Reperfusion: After the ischemic period, the clamp is removed to allow blood flow to be restored to the kidney (reperfusion).
-
Drug Administration: The investigational drug (e.g., this compound) or vehicle (control) is administered, usually intravenously, at a specified time before or after the induction of ischemia.
-
Post-operative Care and Monitoring:
-
The abdominal incision is closed in layers.
-
Animals are allowed to recover in a temperature-controlled environment.
-
Blood and urine samples are collected at various time points post-reperfusion (e.g., 24, 48 hours) for biochemical analysis.
-
-
Biochemical Analysis:
-
Plasma Creatinine and Blood Urea Nitrogen (BUN): Measured to assess renal filtration function.
-
Creatinine Clearance: Calculated from plasma and urine creatinine levels to provide a more accurate measure of glomerular filtration rate.
-
Urinary Osmolality and Fractional Excretion of Sodium (FENa): Measured to assess tubular function.
-
-
Histopathological and Tissue Analysis:
-
At the end of the experiment, the kidneys are harvested.
-
One portion of the kidney may be fixed in formalin for histological examination to assess the degree of tubular necrosis and other cellular damage.
-
Another portion may be processed to determine tissue calcium content or for other molecular analyses.
-
Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers in Renal Ischemia
Caption: this compound's mechanism in ischemic renal injury.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
References
Benchmarking S-312-d: A Comparative Analysis Against Newer Calcium Channel Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the investigational L-type calcium channel antagonist, S-312-d, against a selection of newer-generation calcium channel blockers. The analysis is based on available preclinical data, focusing on potency, selectivity, and protective effects.
Introduction to this compound and Newer Calcium Channel Antagonists
S-321-d, chemically known as S-(+)-methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, is a potent L-type calcium channel blocker.[1] It has demonstrated significant protective effects in experimental models of ischemic acute renal failure.[1][2]
The landscape of calcium channel antagonists has evolved, with newer agents offering improved pharmacokinetic profiles and, in some cases, additional mechanisms of action, such as blockade of N-type and T-type calcium channels. This guide benchmarks this compound against three prominent newer antagonists:
-
Amlodipine: A third-generation dihydropyridine L-type calcium channel blocker, widely used in clinical practice.[3][4]
-
Cilnidipine: A fourth-generation dihydropyridine that uniquely blocks both L-type and N-type calcium channels, offering potential advantages in controlling sympathetic nervous system activity.
-
Lercanidipine: A third-generation dihydropyridine L-type calcium channel blocker with high vascular selectivity and some evidence of T-type calcium channel blockade.
Performance Comparison: Potency and Selectivity
The following tables summarize the available quantitative data on the potency of this compound and the selected newer calcium channel antagonists. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: L-type Calcium Channel Blocking Potency
| Compound | IC50 (nM) | Ki (nM) | Experimental System |
| This compound (S-(+)-S312) | 0.14 | 0.12 | Rat aorta (KCl-evoked contraction); Rat cerebral microvessels (--INVALID-LINK---PN 200-110 binding) |
| Amlodipine | 1.9 | - | Depolarized rat aorta (Ca2+-induced contractions) |
| Cilnidipine | 10 | - | Rat aortic A7r5 cells (Ba2+ currents); Rat aortic rings (depolarization- and Ca2+-induced contractions) |
| Lercanidipine | pIC50 = 7.74 (~18.2 nM) | - | Not specified |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Additional Target(s) | Key Characteristics |
| This compound | L-type Ca2+ channels | - | Potent L-type antagonist |
| Amlodipine | L-type Ca2+ channels | N-type Ca2+ channels (at higher concentrations) | Slow onset and long duration of action |
| Cilnidipine | L-type and N-type Ca2+ channels | - | Dual blocker, may reduce reflex tachycardia |
| Lercanidipine | L-type Ca2+ channels | T-type Ca2+ channels | High vascular selectivity |
Experimental Data in a Disease Model: Renal Ischemia
This compound has been specifically investigated for its protective effects in a rat model of ischemic acute renal failure.
Table 3: Efficacy of this compound in Experimental Renal Ischemia
| Parameter | Experimental Conditions | Results |
| Renal Function | Rat model of ischemic acute renal failure (30-60 min clamping of the left kidney after contralateral nephrectomy) | This compound (0.01-0.1 mg/kg i.v.) administered before ischemia offered dose-dependent protection against functional impairment. |
| Survival Rate | Same as above | Increased survival rate in ischemic rats. |
| Renal Edema and Calcium Content | Same as above | Significantly reduced renal cortical edema and suppressed the increase in renal tissue calcium content. |
Methodologies of Key Experiments
Determination of L-type Calcium Channel Blocking Potency (this compound)
Experimental Protocol for KCl-evoked Contraction in Rat Aorta:
-
Tissue Preparation: Thoracic aortas from Wistar rats were isolated and cut into helical strips.
-
Experimental Setup: The strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Contraction Induction: Aortic strips were depolarized with a high concentration of KCl to induce contraction, which is dependent on Ca2+ influx through L-type calcium channels.
-
Drug Application: this compound was added in a cumulative concentration-response manner to determine the concentration that inhibits 50% of the maximal KCl-induced contraction (IC50).
Radioligand Binding Assay for Ki Determination (this compound)
Experimental Protocol for --INVALID-LINK---PN 200-110 Binding in Rat Cerebral Microvessels:
-
Membrane Preparation: Cerebral microvessels were isolated from rat brains and membrane fractions were prepared by homogenization and centrifugation.
-
Binding Assay: Membranes were incubated with a fixed concentration of the radiolabeled L-type calcium channel antagonist --INVALID-LINK---PN 200-110 in the presence of varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition of --INVALID-LINK---PN 200-110 binding by this compound was analyzed to calculate the inhibitory constant (Ki).
Experimental Model of Ischemic Acute Renal Failure (Rat)
Experimental Protocol:
-
Animal Model: Male rats were used. A right nephrectomy was performed two weeks prior to the ischemic insult.
-
Induction of Ischemia: The left renal artery was clamped for a period of 30 to 60 minutes to induce ischemia.
-
Drug Administration: this compound (0.01-0.1 mg/kg) was administered intravenously before the ischemic period.
-
Assessment of Renal Function: Plasma creatinine, creatinine clearance, urinary osmolality, and fractional excretion of sodium were measured to evaluate renal function.
-
Histological and Biochemical Analysis: Renal cortical edema and tissue calcium content were assessed post-ischemia.
Visualizations
Caption: Mechanism of action of this compound on L-type calcium channels.
References
Head-to-head comparison of S-312-d and nimodipine in dementia models
A detailed review of the existing preclinical and clinical data on S-312-d and nimodipine for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of this compound and nimodipine, two calcium channel blockers with potential neurological applications. While nimodipine has been extensively studied in the context of dementia, research on this compound has primarily focused on other therapeutic areas. This document summarizes the available experimental data, outlines methodologies, and visualizes key pathways to offer a clear comparative perspective.
Executive Summary
Nimodipine is a well-established L-type calcium channel blocker that has been the subject of numerous preclinical and clinical investigations for various forms of dementia, including Alzheimer's disease and vascular dementia. In contrast, this compound, a newer L-type calcium channel antagonist, has been primarily evaluated for its protective effects in ischemic acute renal failure and for its anticonvulsant properties. Crucially, there is a notable absence of published studies directly evaluating the efficacy of this compound in dementia models. Therefore, a direct head-to-head comparison in this context is not currently possible.
This guide will proceed by presenting the detailed pharmacological profile and dementia-related research for nimodipine, alongside the available, albeit non-dementia-focused, experimental data for this compound to provide a foundational comparison of their mechanisms and studied applications.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of this compound and nimodipine based on available research.
| Feature | This compound | Nimodipine |
| Full Chemical Name | methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)-thieno-[2,3-b]pyridine-5-carboxylate | isopropyl (2-methoxy-ethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate |
| Drug Class | L-type Calcium Channel Blocker | L-type Calcium Channel Blocker |
| Primary Mechanism | Blocks the influx of calcium ions into cells by binding to L-type calcium channels. | Reduces the number of open L-type calcium channels, thereby restricting the influx of calcium ions into cells.[1][2] |
| Key Studied Areas | Ischemic acute renal failure, anticonvulsant activity. | Dementia (Alzheimer's, vascular, mixed), cognitive impairment, subarachnoid hemorrhage.[1][2] |
| Dementia Model Data | No published studies found. | Extensive preclinical and clinical data available. |
| Blood-Brain Barrier | Capable of crossing the blood-brain barrier. | Readily crosses the blood-brain barrier due to its lipophilic properties.[1] |
Signaling Pathway of L-type Calcium Channel Blockers
Both this compound and nimodipine exert their primary effects by modulating the influx of calcium through L-type voltage-gated calcium channels. The following diagram illustrates this general mechanism.
Caption: General mechanism of this compound and nimodipine as L-type calcium channel blockers.
Experimental Protocols
This compound: Ischemic Acute Renal Failure Model
A representative experimental protocol for evaluating the efficacy of this compound is detailed below.
-
Animal Model: Male Wistar rats.
-
Induction of Ischemia: Temporary clamping of the left renal artery and vein for 45 minutes, two weeks after a contralateral right nephrectomy.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treated groups (e.g., 0.01, 0.03, and 0.1 mg/kg, administered intravenously 5 minutes before ischemia).
-
-
Outcome Measures:
-
Plasma creatinine and blood urea nitrogen levels measured 24 hours after reperfusion.
-
Renal blood flow measured using a laser Doppler flowmeter.
-
Histopathological examination of the kidney tissue.
-
Caption: Workflow for assessing this compound in a rat model of ischemic acute renal failure.
Nimodipine: Dementia Models
The experimental protocols for nimodipine in dementia research are varied. A common approach involves using a model of vascular dementia.
-
Animal Model: Spontaneously hypertensive stroke-prone rats (SHRSP) or rats with bilateral common carotid artery occlusion.
-
Treatment Groups:
-
Control group (placebo).
-
Nimodipine-treated group (e.g., 10 mg/kg/day administered in drinking water).
-
-
Treatment Duration: Chronic administration over several weeks or months.
-
Behavioral Assessments:
-
Morris water maze to assess spatial learning and memory.
-
Novel object recognition test to evaluate recognition memory.
-
-
Molecular and Histological Analysis:
-
Immunohistochemistry for markers of neuronal damage and inflammation.
-
Measurement of cerebral blood flow.
-
Caption: General workflow for evaluating nimodipine in a preclinical dementia model.
Conclusion
Nimodipine has a substantial body of research supporting its investigation as a potential therapeutic agent for dementia, with demonstrated effects on cognitive function in various models. Its ability to cross the blood-brain barrier and its vasodilatory and neuroprotective actions provide a strong rationale for its use.
This compound is a promising L-type calcium channel blocker with demonstrated efficacy in preclinical models of ischemic renal injury and epilepsy. Its ability to cross the blood-brain barrier suggests potential for neurological applications. However, there is currently no available research on its effects in dementia models.
For researchers and drug development professionals, nimodipine represents a benchmark compound for L-type calcium channel blockade in dementia. Future research could explore the potential of this compound in dementia models, particularly given its demonstrated neuroprotective effects in other contexts. A direct, head-to-head preclinical study would be necessary to ascertain if this compound offers any advantages over nimodipine in a dementia-relevant setting. Until such data is available, any comparison remains speculative and based on their shared mechanism of action as L-type calcium channel blockers.
References
Assessing the Specificity of S-312-d for L-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the L-type calcium channel blocker S-312-d with other commonly used antagonists. The following sections detail the specificity of this compound, its performance against alternative compounds, and the experimental protocols used to determine these characteristics. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are illustrated with diagrams.
Comparative Analysis of L-type Calcium Channel Blockers
This compound is a potent and selective L-type voltage-sensitive calcium channel (L-VSCC) blocker. Experimental evidence indicates its high affinity for L-type calcium channels, with a notable lack of activity at other voltage-gated calcium channels, such as N-type and P/Q-type, in certain neuronal models. To provide a clear comparison of its performance, the following tables summarize the inhibitory constants (IC50 and Ki) of this compound and other widely used L-type calcium channel blockers against various ion channels.
Table 1: Potency of L-type Calcium Channel Blockers at the L-type Calcium Channel
| Compound | IC50 (nM) | Ki (nM) | Experimental System |
| This compound (S-(+)-enantiomer) | 0.14[1] | 0.12[1] | Rat aorta (KCl-evoked contraction) / Rat cerebral microvessels (--INVALID-LINK---PN 200-110 displacement)[1] |
| Nimodipine | - | - | Data not available in a directly comparable format |
| Verapamil | ~10,000[2][3] | - | Human T-cells / hERG channels |
| Diltiazem | 10,400 - 41,000 (state-dependent) | - | CaVAb construct / Human mesenteric arterial myocytes |
Table 2: Selectivity Profile of L-type Calcium Channel Blockers Against Other Ion Channels
| Compound | Target Channel | IC50 / Ki (µM) | Fold Selectivity (vs. L-type) |
| This compound (S-(+)-enantiomer) | Phenylalkylamine site (L-type) | > 20% displacement at high conc. | High |
| N-type Calcium Channel | No effect observed | High | |
| P/Q-type Calcium Channel | No effect observed | High | |
| Verapamil | T-type Calcium Channel | ~20 | ~0.5x |
| hERG Potassium Channel | 0.143 | ~70x | |
| KCa3.1 Potassium Channel | 28 | ~0.36x | |
| Kv1.3 Potassium Channel | 8 | ~1.25x | |
| Nimodipine | CaV1.3 L-type Subtype | 20-fold higher than CaV1.2 | - |
Note: Fold selectivity is calculated as the IC50 or Ki for the off-target channel divided by the IC50 or Ki for the L-type calcium channel. A higher value indicates greater selectivity for the L-type channel.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the specificity and potency of ion channel modulators. The two primary methods employed are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
Radioligand binding assays are a high-throughput method used to determine the affinity of a compound for a specific receptor or ion channel. This is typically achieved through competitive binding experiments where the test compound's ability to displace a known radiolabeled ligand is measured.
Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Tissues or cells expressing the target ion channel are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radioligand specific for the L-type calcium channel (e.g., --INVALID-LINK---PN 200-110), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology Assays
Electrophysiology, particularly the patch-clamp technique, provides a direct measure of ion channel function and how it is affected by a test compound. This method allows for the assessment of a compound's effect on channel gating (opening, closing, and inactivation) and conductance.
Protocol for Whole-Cell Patch-Clamp Electrophysiology:
-
Cell Culture: Cells stably or transiently expressing the specific ion channel subtype of interest are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution. A glass micropipette with a very fine tip, filled with an internal solution, is used as the recording electrode.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential where the channels are predominantly in a closed state. Voltage steps are then applied to elicit channel opening and the resulting ionic currents are recorded.
-
Compound Application: The test compound is applied to the cell via the perfusion system at various concentrations. The effect of the compound on the ionic current is measured.
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compound on channel activity, including the concentration-response relationship to calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of L-type calcium channel function, the following diagrams have been generated using Graphviz.
References
- 1. Activity of dihydrothienopyridine S312 enantiomers on L-type Ca2+ channels in isolated rat aorta and cerebral microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For drug development professionals and researchers, understanding these procedures is paramount to protecting both personnel and the environment from potential hazards. This guide provides a comprehensive overview of the necessary steps for the safe disposal of a hypothetical substance, designated S-312-d, and serves as a template for handling a wide range of chemical waste.
I. Characterization and Segregation: The Foundation of Safe Disposal
The initial and most crucial step in the disposal of any chemical, including this compound, is to accurately characterize its properties and hazards. This information can be found in the Safety Data Sheet (SDS) provided by the manufacturer.
Experimental Protocol: Waste Characterization
-
SDS Review: Obtain the SDS for this compound. Pay close attention to Section 7 (Handling and Storage), Section 8 (Exposure Controls/Personal Protection), Section 12 (Ecological Information), and Section 13 (Disposal Considerations).
-
Hazard Identification: Determine the primary hazards associated with this compound. Is it flammable, corrosive, reactive, or toxic? Does it pose a biological hazard?
-
Segregation: Based on its characteristics, segregate the this compound waste from other chemical waste streams. For instance, it should not be mixed with incompatible materials that could cause a dangerous reaction. Waste should be collected in dedicated, clearly labeled containers.
| Waste Stream | Primary Hazard | Container Type |
| Halogenated | Toxicity, Carcinogen | Glass, chemically resistant |
| Non-Halogenated | Flammability | Metal, chemically resistant |
| Corrosive (Acid) | Burns, Reactivity | Glass, acid-resistant plastic |
| Corrosive (Base) | Burns, Reactivity | Glass, base-resistant plastic |
| Heavy Metals | Toxicity | Glass, chemically resistant |
| Solid Waste | Varies | Puncture-resistant container |
| Aqueous Waste | Varies | Glass or plastic carboy |
This table provides a general guideline. Always consult the specific SDS and your institution's waste management plan.
II. Neutralization and Deactivation: Rendering Waste Safe
For certain reactive or corrosive substances, a neutralization or deactivation step may be required before the waste can be collected for final disposal. This process must be conducted by trained personnel in a controlled environment, such as a fume hood, with appropriate personal protective equipment (PPE).
Experimental Protocol: Neutralization of Acidic this compound Waste (Hypothetical)
-
Preparation: Don appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Perform the procedure in a certified chemical fume hood.
-
Dilution: Slowly add the acidic this compound waste to a large volume of cold water in a suitable container (e.g., a large beaker or carboy). Never add water to acid.
-
Neutralization: While stirring continuously, slowly add a weak base (e.g., sodium bicarbonate) to the diluted waste.
-
pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is within the neutral range (typically 6.0-8.0), as specified by your institution's guidelines.
-
Final Disposal: Once neutralized, the aqueous waste can be transferred to a properly labeled waste container for collection by environmental health and safety (EHS) personnel.
III. Containerization and Labeling: Ensuring Clear Communication
Proper containerization and labeling are essential for the safe handling and transport of chemical waste.
-
Container Selection: Choose a container that is compatible with the chemical properties of this compound. The container should be in good condition, with a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name of the contents (e.g., "this compound waste")
-
The primary hazard(s) (e.g., "Flammable," "Corrosive")
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
IV. Storage and Collection: The Final Steps in the Lab
Designate a specific, well-ventilated area for the temporary storage of hazardous waste containers. This area should be away from general laboratory traffic and incompatible materials.
-
Storage: Do not allow waste to accumulate. Follow your institution's guidelines for the maximum allowable volume of waste in a laboratory.
-
Collection: Schedule a pickup with your institution's EHS department. Do not attempt to transport or dispose of hazardous waste yourself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Decision Workflow
By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any questions or concerns.
Essential Safety and Handling Protocols for S-312-d
Disclaimer: The compound S-312-d is not listed in publicly available chemical safety databases. The following guidance is based on a conservative risk assessment for a novel research compound with assumed high potency and potential hazards. Always consult with your institution's Environmental Health and Safety (EHS) department before handling any new or uncharacterized substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.[1] The following table summarizes the recommended controls and PPE.
| Control Type | Specification | Purpose |
| Engineering | Certified Chemical Fume Hood | To contain aerosols and vapors, preventing inhalation. |
| Engineering | Powder-Coated Balance Enclosure | For weighing potent compounds to minimize aerosol generation.[1] |
| PPE: Hand | Double Nitrile or Neoprene Gloves | To prevent skin contact. Check manufacturer's data for breakthrough times.[1][2] |
| PPE: Eye | Chemical Safety Goggles and Face Shield | To protect eyes and face from splashes or airborne particles.[1] |
| PPE: Body | Fully Fastened Laboratory Coat | To protect skin and clothing from contamination. |
| PPE: Respiratory | N95 or higher-rated respirator | Recommended when handling the compound outside of a fume hood to prevent inhalation of fine particles. |
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following workflow outlines the decision-making process for PPE selection when handling this compound.
Experimental Protocols: Handling and Storage
Adherence to strict protocols is necessary to minimize the risk of exposure during routine laboratory procedures.
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure.
-
Use appropriate weighing paper or a tared container.
-
Handle the compound with a dedicated spatula.
-
Close the primary container immediately after dispensing.
Solubilization:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
If heating is required, use a controlled heating block or water bath within the fume hood.
Storage:
-
Store this compound in a designated, ventilated, and access-controlled area.
-
If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
Operational Plan: Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood if the spill is contained there.
-
Protect: Don the appropriate PPE as outlined in the table above.
-
Contain: Carefully sweep or scoop up the spilled solid material, avoiding the generation of dust.
-
Clean: Place the material into a suitable, labeled, and sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent.
-
Dispose: All cleaning materials must be collected for proper hazardous waste disposal.
Accidental Exposure:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention if they feel unwell.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. Seek medical advice if skin irritation occurs.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, pipette tips, and weighing paper, in a clearly labeled, sealed container designated for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Secondary containment should be used to capture any potential leaks.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of waste generation.
-
Store waste containers in a designated hazardous waste storage area that is under the control of laboratory personnel and away from normal lab activities.
Disposal Route:
-
All waste must be disposed of through your institution's hazardous waste management program. Contact your EHS department to schedule a waste pickup.
The following diagram outlines the logical steps for the disposal of materials contaminated with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
